5-(Bromomethyl)pyrimidine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWNFVXTQYUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126230-76-0 | |
| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
5-(Bromomethyl)pyrimidine hydrobromide CAS number
An In-Depth Technical Guide to 5-(Bromomethyl)pyrimidine Hydrobromide (CAS No. 93224-07-8) for Advanced Synthesis Applications
Introduction
This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Identified by its CAS number 93224-07-8, this reagent serves as a versatile synthetic building block.[1][2][3][4] Its structure incorporates the pyrimidine core, a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, combined with a highly reactive bromomethyl group.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established scientific principles and field-proven insights. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]
Section 1: Physicochemical Properties and Characterization
The utility of this compound in a laboratory setting is defined by its distinct chemical and physical properties. As a salt, it typically presents as a stable, crystalline solid, which is advantageous for accurate weighing and handling compared to its freebase form.[1]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 93224-07-8 | [1][2][3] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2][3] |
| Molecular Weight | 253.92 g/mol | [1][2][3] |
| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The core of its reactivity lies in the C-Br bond of the bromomethyl group. This carbon is analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. The pyrimidine ring, being an electron-withdrawing system, further activates this position for substitution reactions. The hydrobromide salt form ensures that the pyrimidine nitrogens are protonated, increasing its solubility in protic solvents which are often used for nucleophilic substitution reactions.
Section 2: Synthesis Methodologies
The synthesis of this compound is typically achieved through a multi-step process starting from more common pyrimidine derivatives. The key transformation is the introduction of the bromomethyl group, which can be accomplished via bromination of a 5-methylpyrimidine precursor.
General Synthesis Workflow
The process generally involves two key stages: the bromination of the methyl group at the 5-position of the pyrimidine ring, followed by salt formation with hydrobromic acid.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a representative method for the synthesis of this compound from 5-methylpyrimidine.
Causality: The choice of N-Bromosuccinimide (NBS) as a brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator is critical. This combination allows for selective bromination of the allylic/benzylic-like methyl group with minimal side reactions on the pyrimidine ring itself. The subsequent treatment with hydrobromic acid not only provides the desired salt but also helps in the purification process by precipitating the product.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5-methylpyrimidine (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.
-
Initiation and Reflux: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup (Freebase): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude 5-(bromomethyl)pyrimidine freebase. Dissolve this crude product in a minimal amount of diethyl ether.
-
Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.2 equivalents) dropwise with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Modern Advancements: For large-scale and more efficient synthesis, flow chemistry approaches have been developed. A study on the synthesis of a rosuvastatin precursor demonstrated that flow photochemical bromination significantly increases productivity and product purity, reducing reaction times from hours to minutes.[7]
Section 3: Core Reactivity and Mechanistic Insights
The primary utility of this compound stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions.
Mechanism: Nucleophilic Substitution (Sₙ2)
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.
Caption: Generalized Sₙ2 mechanism for the reaction of 5-(Bromomethyl)pyrimidine.
The high reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the pyrimidine ring, similar to a benzylic halide. This allows for efficient reactions with a wide range of soft and hard nucleophiles.
Section 4: Applications in Drug Development & Medicinal Chemistry
This compound is a key intermediate for introducing the pyrimidine-5-ylmethyl moiety into target molecules, a common strategy in the development of novel therapeutics.[1] Pyrimidine-based drugs have shown efficacy across numerous areas including oncology, immunology, and anti-infectives.[5][6]
Protocol 2: Representative Application - O-Alkylation of a Phenol
This protocol outlines a general procedure for the synthesis of a pyrimidinyl-methyl ether, a common structural motif in drug candidates.
Self-Validating System: The protocol includes a basic workup with an aqueous wash. The success of this step (i.e., clean phase separation and removal of inorganic salts) provides immediate validation that the reaction has proceeded and that the base has been neutralized. The final purification by column chromatography provides a pure compound, whose structure can be unequivocally confirmed by NMR and MS, thus validating the entire process.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 50-70°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.
Versatility in Synthesis
The reagent's utility extends to a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening.
| Nucleophile Type | Reagent Example | Product Class |
| Oxygen | Phenol, Alcohol | Aryl / Alkyl Ethers |
| Nitrogen | Amine, Aniline, Imidazole | Secondary / Tertiary Amines |
| Sulfur | Thiol, Thiophenol | Thioethers |
| Carbon | Malonate Ester, Cyanide | C-C Bonded Derivatives |
Section 5: Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate care. It is classified as a hazardous substance.
GHS Hazard Information
| Category | Code | Statement |
| Signal Word | Danger | |
| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage |
(Source: Sigma-Aldrich Safety Data Sheet)[2]
Safe Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.
-
Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use appropriate tools (spatula) and clean them immediately after use.
-
Spill Management: In case of a small spill, decontaminate the area with a suitable agent and absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage and Stability
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2] This prevents degradation from moisture and atmospheric oxygen, ensuring its reactivity and purity are maintained over time.
Conclusion
This compound is a high-value reagent for chemical synthesis, offering a reliable route to introduce the pyrimidine-5-ylmethyl scaffold into novel molecules. Its well-defined reactivity, primarily through Sₙ2 displacement, allows for predictable and efficient bond formation. By understanding its physicochemical properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs and explore new chemical space.
References
- 1. evitachem.com [evitachem.com]
- 2. This compound | 93224-07-8 [sigmaaldrich.com]
- 3. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]
- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
5-(Bromomethyl)pyrimidine Hydrobromide: A Strategic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)pyrimidine hydrobromide is a highly reactive and versatile chemical intermediate that has become indispensable in medicinal chemistry and organic synthesis. Its structure, featuring an electrophilic bromomethyl group attached to a biologically significant pyrimidine core, makes it a strategic building block for introducing the pyrimidine moiety into complex molecular architectures. This guide provides a comprehensive technical overview of its structure, nomenclature, synthesis, and applications, with a focus on the practical insights and causal reasoning required for its effective use in a research and development setting. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Core Chemical Identity: Structure and Nomenclature
A precise understanding of a reagent's structure is the foundation of its application. This compound is an organic salt, not a neutral molecule, a distinction critical for understanding its stability, solubility, and handling.
Molecular Structure
The compound consists of a cationic component and a bromide counter-anion.
-
Cationic Component : A pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is substituted at the 5-position with a bromomethyl (-CH₂Br) group. One of the ring's nitrogen atoms is protonated, bearing a positive charge.
-
Anionic Component : A bromide ion (Br⁻) balances the positive charge of the protonated pyrimidine ring.
This salt form enhances the compound's stability and often improves its handling characteristics compared to the free base, 5-(bromomethyl)pyrimidine.[1]
IUPAC Nomenclature and Key Identifiers
The systematic IUPAC name for this salt is 5-(bromomethyl)pyrimidine;hydrobromide .[1][2] The neutral parent molecule is named 5-(bromomethyl)pyrimidine.[3] It is crucial to use the correct nomenclature and CAS number to ensure the procurement of the appropriate reagent.
| Identifier | Value | Source |
| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |
| CAS Number | 93224-07-8 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | [1] |
| SMILES | C1=C(C=NC=N1)CBr.Br | [1] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of high-purity this compound is paramount for its successful application in multi-step synthetic campaigns. The most common and robust laboratory method involves the free-radical bromination of 5-methylpyrimidine, followed by treatment with hydrobromic acid to precipitate the stable salt.[1]
Synthetic Workflow Overview
The synthesis can be logically divided into four key stages: preparation, reaction, work-up, and purification. Each stage has critical parameters that directly influence the yield and purity of the final product.
References
An In-Depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in Pyrimidines: A Keystone for Synthetic Versatility in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drugs. Among the various activating groups, the bromomethyl moiety stands out for its exceptional utility as a reactive handle. This technical guide provides an in-depth exploration of the electrophilic nature of the bromomethyl group when attached to a pyrimidine ring. We will dissect the underlying electronic principles governing its reactivity, detail its mechanistic pathways in nucleophilic substitution reactions, and present field-proven protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic power of bromomethyl pyrimidines in their programs.
The Electronic Landscape: Why the Bromomethyl Pyrimidine is a Potent Electrophile
To understand the reactivity of a bromomethyl pyrimidine, one must first appreciate the electronic character of the pyrimidine ring itself. As a 1,3-diazine, the pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms.[3][4] This inherent electron-withdrawing nature is the critical factor that dictates the electrophilicity of an attached bromomethyl group.
The two ring nitrogen atoms exert a powerful inductive effect, pulling electron density away from the ring carbons and, by extension, from the exocyclic methylene (-CH₂-) carbon of the bromomethyl group.[5] This effect significantly enhances the partial positive charge (δ+) on the methylene carbon, making it a highly attractive target for electron-rich species (nucleophiles).
This situation creates a "benzylic-like" carbon atom, but with heightened reactivity. While a standard benzyl bromide is a good electrophile, the pyrimidylmethyl bromide is often superior due to the stronger electron-withdrawing capacity of the diazine ring compared to a simple benzene ring. This enhanced electrophilicity is the cornerstone of its synthetic utility.[5]
The Primary Reaction Pathway: A Deep Dive into the Sₙ2 Mechanism
The core reactivity of bromomethyl pyrimidines is overwhelmingly dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[7][8]
Caption: Sₙ2 Mechanism on a Bromomethyl Pyrimidine.
Causality Behind the Sₙ2 Predominance:
-
Steric Accessibility: The electrophilic carbon is a primary carbon (part of a -CH₂Br group), which is sterically unhindered. This allows for easy "backside attack" by the nucleophile, a key requirement for the Sₙ2 pathway.[7]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.
-
Carbocation Instability: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored. A primary carbocation is inherently unstable, and the adjacent electron-withdrawing pyrimidine ring would further destabilize any positive charge on the methylene carbon.
This reliable and predictable Sₙ2 reactivity makes bromomethyl pyrimidines ideal synthons for introducing the pyrimidine core into a target molecule.
Synthetic Applications in Drug Development
The true value of bromomethyl pyrimidines is realized in their application as versatile building blocks for complex, biologically active molecules.[1][6] Their ability to react with a wide range of nucleophiles allows for the facile construction of C-N, C-O, C-S, and C-C bonds.
Case Study: A Critical Intermediate in Rosuvastatin Synthesis
A prominent real-world example is the use of 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. This complex molecule serves as a critical intermediate in the multi-step synthesis of Rosuvastatin, a widely prescribed statin for lowering cholesterol. In this context, the highly reactive bromomethyl group is instrumental in forming a key carbon-carbon bond required to build the final drug structure. The precise and predictable reactivity of this group is essential for the efficiency and yield of the overall synthesis.
Building Blocks for Kinase Inhibitors
The pyrimidine ring is a well-established scaffold for kinase inhibitors, a major class of anticancer drugs.[1][9] The synthesis of these inhibitors often involves the reaction of a halomethylpyrimidine precursor with an appropriate amine nucleophile to build the core structure of the drug.[5]
Caption: General Synthetic Workflow Using Bromomethyl Pyrimidines.
Summary of Common Nucleophilic Reactions
The table below summarizes common transformations, highlighting the versatility of the bromomethyl pyrimidine electrophile.
| Nucleophile Class | Nucleophile Example | Base (Typical) | Solvent (Typical) | Bond Formed | Product Class |
| Nitrogen | Primary/Secondary Amine (R₂NH) | K₂CO₃, Et₃N, DIPEA | DMF, EtOH, MeCN | C-N | Aminomethyl pyrimidine |
| Sulfur | Thiol/Thiophenol (RSH) | K₂CO₃, NaH | DMF, EtOH | C-S | Thioether |
| Oxygen | Alcohol/Phenol (ROH) | K₂CO₃, NaH | Acetonitrile, DMF | C-O | Ether |
| Carbon | Malonate Ester Anion | NaOEt, NaH | THF, EtOH | C-C | Substituted Propanoate |
Field-Proven Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidine Derivative
This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction between a bromomethyl pyrimidine and an amine, a common transformation in medicinal chemistry.[5][6]
Objective: To synthesize N-benzyl-1-(pyrimidin-2-yl)methanamine from 2-(bromomethyl)pyrimidine and benzylamine.
Materials:
-
2-(Bromomethyl)pyrimidine (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of starting material)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 30% EtOAc in Hexanes - to be optimized)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(bromomethyl)pyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.
-
Nucleophile Addition: Add benzylamine (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Causality Note: Using a slight excess of the amine helps drive the reaction to completion. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing protonation of the amine nucleophile.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes.
-
Self-Validation: Compare the reaction mixture spot to the starting material spots. The reaction is complete upon the disappearance of the limiting reagent (bromomethyl pyrimidine).
-
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(pyrimidin-2-yl)methanamine.
Challenges and Strategic Considerations
While robust, reactions with bromomethyl pyrimidines are not without potential pitfalls.
-
Over-alkylation: Primary amines can potentially undergo double alkylation, though this is often minimized by controlling stoichiometry and reaction conditions.
-
Competing SₙAr: Under harsh conditions (very strong nucleophiles, high heat), nucleophilic aromatic substitution (SₙAr) directly on the pyrimidine ring (typically at the C2, C4, or C6 positions) can be a competing pathway, though Sₙ2 at the bromomethyl group is kinetically favored.[3][11]
-
Stability: Bromomethyl pyrimidines can be lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They may have limited long-term stability and should be stored under inert gas in a cool, dark place.
Conclusion
The bromomethyl group is a powerful activating moiety that imparts significant and predictable electrophilic character to the exocyclic carbon when attached to a pyrimidine ring. This reactivity, governed primarily by the Sₙ2 mechanism, provides a reliable and versatile tool for synthetic chemists. Its successful application in the synthesis of blockbuster drugs like Rosuvastatin and its widespread use in the development of kinase inhibitors underscore its importance.[9] By understanding the electronic principles, reaction mechanisms, and practical protocols detailed in this guide, researchers in drug discovery can confidently and effectively employ bromomethyl pyrimidines to construct novel and complex molecular architectures, accelerating the journey from concept to clinical candidate.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)pyrimidine Hydrobromide
This guide provides an in-depth technical analysis of the stability and optimal storage conditions for 5-(Bromomethyl)pyrimidine hydrobromide, a critical reagent for researchers, scientists, and professionals in drug development. By understanding the chemical vulnerabilities of this compound, you can ensure its integrity, leading to more reliable and reproducible experimental outcomes.
Introduction: The Role and Reactivity of this compound
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the highly reactive bromomethyl group attached to the pyrimidine ring. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of the pyrimidine moiety into a wide range of molecular scaffolds.[1] The hydrobromide salt form enhances the compound's solubility and stability in certain solvent systems.[1]
However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. This guide will elucidate the factors governing its stability and provide actionable protocols to maintain its quality.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack. While generally stable under standard laboratory conditions, its integrity can be compromised by exposure to moisture, high temperatures, and incompatible chemical environments.[1]
Hydrolysis: The Primary Degradation Route
The most significant degradation pathway for this compound is hydrolysis. The presence of water, even atmospheric moisture, can lead to the nucleophilic substitution of the bromide with a hydroxyl group, yielding 5-(Hydroxymethyl)pyrimidine.
Proposed Hydrolysis Mechanism:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The bromide ion departs, and a proton is lost from the attacking water molecule, resulting in the formation of 5-(Hydroxymethyl)pyrimidine.
This process is accelerated by elevated temperatures and basic conditions. The hydrobromide salt provides a slightly acidic environment, which can help to slow the rate of hydrolysis compared to the free base form of 5-(bromomethyl)pyrimidine.
Thermal and Photochemical Decomposition
While specific data on the thermal decomposition of this compound is limited, analogous bromomethyl-substituted heterocyclic compounds can undergo decomposition at elevated temperatures.[2] Potential thermal degradation products could include polymeric materials or compounds resulting from intermolecular reactions.
Photochemical degradation is also a consideration, as UV radiation can promote the formation of radical species, leading to undesired side reactions and decomposition.[3]
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions based on supplier safety data sheets and an understanding of the compound's chemical nature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4][5] | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4][6] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |
| Light Exposure | Store in a dark place[6] | Protects the compound from potential photochemical degradation. |
| Moisture | Keep away from moisture; store in a dry place[6][7] | Prevents hydrolysis, which is the primary degradation pathway. |
| Container | Tightly sealed container[6][8][9] | Prevents the ingress of moisture and air. |
Safe Handling Protocol
Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[10]
Experimental Protocol: Safe Handling and Dispensing
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Wear appropriate PPE: chemical splash goggles, a face shield, flame-resistant laboratory coat, and chemical-resistant gloves (nitrile gloves are suitable for short-term contact).[10]
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Equilibration:
-
Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Dispensing:
-
Perform all weighing and dispensing operations within the chemical fume hood.
-
Use clean, dry spatulas and weighing vessels.
-
Work quickly to minimize the exposure of the compound to the atmosphere.
-
-
Post-Handling:
-
Securely seal the container immediately after use, preferably under a blanket of inert gas.
-
Clean any spills promptly with an inert absorbent material.
-
Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[10]
-
Visualizing the Handling Workflow
The following diagram illustrates the critical steps for the safe and effective handling of this compound to maintain its stability.
Caption: Workflow for maintaining the stability of this compound.
Conclusion
The stability of this compound is intrinsically linked to its high reactivity, a feature that makes it a valuable synthetic tool. By understanding its primary degradation pathway—hydrolysis—and implementing stringent storage and handling protocols, researchers can ensure the compound's integrity. Storing the compound at 2-8°C under an inert, dry atmosphere and in the dark, coupled with careful handling to minimize exposure to moisture, are the cornerstones of preserving its quality and achieving reliable scientific results.
References
- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound,93224-07-8-Amadis Chemical [amadischem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis and Formulation of 5-(Bromomethyl)pyrimidine Hydrobromide: An In-depth Technical Guide to its Solubility Profile
For Immediate Release
[CITY, State, December 31, 2025] – In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical determinant of a compound's synthetic utility, formulation feasibility, and ultimate bioavailability. This technical guide offers an in-depth exploration of the solubility of 5-(Bromomethyl)pyrimidine hydrobromide, a key building block in the synthesis of a variety of bioactive molecules. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's solubility in various organic solvents, the underlying principles governing its solubility, and a detailed protocol for its empirical determination.
Introduction: The Pivotal Role of Solubility in Pyrimidine Chemistry
This compound (C₅H₆Br₂N₂) is a reactive intermediate widely employed in medicinal chemistry for the introduction of the pyrimidine moiety into target molecules. Its utility stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. However, the efficiency of these synthetic transformations and the subsequent purification and formulation of pyrimidine-containing compounds are intrinsically linked to the solubility of this hydrobromide salt. Poor solubility can lead to challenges in reaction kinetics, product isolation, and the development of suitable dosage forms. Conversely, a well-characterized solubility profile empowers chemists to select optimal solvent systems, enhancing reaction yields, simplifying purification processes, and facilitating formulation strategies. This guide serves as a foundational resource for leveraging the solubility characteristics of this compound to streamline drug discovery and development workflows.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a combination of its structural features and the properties of the solvent. As a hydrobromide salt, its ionic nature significantly influences its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Ionic Nature | As a hydrobromide salt, it possesses significant ionic character. | [1] |
The pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding. The presence of the bromine atom and the hydrobromide counter-ion further enhances its polar nature. Consequently, the compound is anticipated to exhibit greater solubility in polar solvents capable of solvating the ionic species.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from suppliers and related studies provides valuable insights. The compound is generally described as being soluble in polar solvents such as water and alcohols.[1] This is consistent with its ionic character as a hydrobromide salt.
For synthetic applications, the choice of solvent is critical. For instance, aprotic solvents like dichloromethane (DCM) have been used to facilitate high conversion in bromination reactions due to the enhanced solubility of hydrogen bromide gas, though product isolation can be challenging.[1] Mixtures of tetrahydrofuran (THF) and ethanol have proven effective for the crystallization of hydrobromide salts directly from reaction mixtures.[1]
The following table provides a qualitative and context-based summary of the solubility of this compound in various solvents:
| Solvent Class | Solvent | Qualitative Solubility/Application Notes |
| Polar Protic | Water | Soluble, due to its ionic nature.[1] The hydrobromide salt form enhances aqueous solubility and stability.[1] |
| Methanol | Expected to be soluble. Studies on other pyrimidine derivatives show good solubility in methanol.[3] | |
| Ethanol | Soluble. Often used in combination with other solvents for crystallization.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely soluble. |
| N,N-Dimethylformamide (DMF) | Likely soluble. For some pyrimidine derivatives, the order of solubility is DMF > methanol.[4][5] | |
| Acetone | Used for final recrystallization with high recovery, suggesting moderate to good solubility.[1] | |
| Acetonitrile | Likely soluble. | |
| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Used in synthesis, suggesting some degree of solubility, particularly for the free base or during reaction.[1] |
| Ethyl Acetate | Considered a medium-polarity solvent where optimal solubility is predicted based on partition coefficient calculations. | |
| Tetrahydrofuran (THF) | Used in combination with ethanol for crystallization.[1] |
It is important to note that for many pyrimidine derivatives, solubility is observed to increase with temperature.[4][5][6][7]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To ensure the accuracy and reproducibility of solubility data, a robust experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method.[8]
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically. This provides the thermodynamic solubility, which represents the true equilibrium solubility.[8]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate) of appropriate purity
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Considerations for pH-Dependent Solubility
As this compound is a salt, its aqueous solubility is likely to be influenced by pH. To determine the pH-solubility profile, the above protocol should be repeated using a series of buffered aqueous solutions across a relevant pH range (e.g., pH 1.2 to 7.4), as recommended by guidelines for biopharmaceutical classification.[9]
Influence of Solvent Properties on Solubility: A Deeper Dive
The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful framework for understanding the solubility of this compound.
Caption: Relationship between the properties of this compound and solvent types, predicting solubility.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents have high dielectric constants and are capable of hydrogen bonding. They are highly effective at solvating both the pyrimidinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding, leading to high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also possess high dielectric constants and can effectively solvate the cation through dipole-dipole interactions. However, their ability to solvate the anion is less pronounced compared to protic solvents. Nevertheless, good solubility is generally expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic compound. Consequently, the solubility of this compound in nonpolar solvents is expected to be very low.
Safety, Handling, and Storage
This compound is a reactive and potentially hazardous compound. Adherence to strict safety protocols is mandatory.
-
Hazard Identification: The compound is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and acids.[1] Storage under an inert atmosphere at 2-8°C is recommended.[][11]
-
Stability: The compound is generally stable under standard laboratory conditions but may decompose upon exposure to strong bases or acids.[1]
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective use in organic synthesis and pharmaceutical development. Its nature as a hydrobromide salt dictates a preference for polar solvents, a characteristic that can be strategically exploited to optimize reaction conditions, facilitate purification, and guide formulation design. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data, empowering researchers to make informed decisions and accelerate their research and development endeavors. As with any reactive chemical, a commitment to safety and proper handling is paramount.
References
- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 2. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]
- 3. One moment, please... [revroum.lew.ro]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
- 11. This compound | 93224-07-8 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biologically Active Compounds using 5-(Bromomethyl)pyrimidine Hydrobromide
Introduction: The Pyrimidine Scaffold and the Versatility of 5-(Bromomethyl)pyrimidine Hydrobromide
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its synthetic tractability, makes the pyrimidine scaffold a privileged structure in drug discovery.[2] Pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Among the various functionalized pyrimidines, this compound stands out as a highly versatile and reactive building block. The presence of a bromomethyl group at the 5-position provides a reactive handle for introducing diverse molecular fragments through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of compound libraries for screening against various biological targets. This document provides detailed application notes and protocols for the synthesis of biologically active compounds, with a focus on kinase inhibitors, utilizing this compound as a key starting material.
Core Synthetic Strategy: Nucleophilic Substitution at the 5-Position
The primary synthetic utility of this compound lies in the reactivity of the bromomethyl group, which is an excellent electrophile. This enables facile nucleophilic substitution reactions with a wide range of nucleophiles, including those based on nitrogen, sulfur, and oxygen. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond and affording a diverse array of 5-substituted pyrimidine derivatives.
The choice of base and solvent is critical for the success of these reactions. A non-nucleophilic base is typically employed to neutralize the hydrobromide salt of the starting material and to scavenge the hydrogen bromide generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The solvent is generally a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF), which can effectively solvate the reactants and facilitate the substitution reaction.
dot
Figure 1: General workflow for nucleophilic substitution reactions.
Application in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase active site.[4] this compound serves as a valuable precursor for the synthesis of potent and selective kinase inhibitors targeting various kinases, including p38 MAP kinase and JNK.
Synthesis of Pyrimidine-Based p38 MAP Kinase Inhibitors
p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory cytokine production and are implicated in various inflammatory diseases.[5] The synthesis of p38 inhibitors often involves the introduction of a substituted arylthio or arylamino moiety at the 5-position of the pyrimidine ring.
Protocol 1: Synthesis of a 5-(Arylthiomethyl)pyrimidine Derivative
This protocol describes the synthesis of a pyrimidine-based p38 MAP kinase inhibitor scaffold via a nucleophilic substitution reaction with a substituted thiophenol.
Materials:
-
This compound
-
4-Fluorothiophenol
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.2 eq) at room temperature and stir for 10 minutes.
-
Add a solution of 4-fluorothiophenol (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-((4-fluorophenyl)thiomethyl)pyrimidine.
Expected Outcome:
This protocol typically yields the desired product in good to excellent yields (70-90%). The final product can be further functionalized to generate a library of potential p38 MAP kinase inhibitors.
dot
Figure 2: Workflow for the synthesis of a 5-(Arylthiomethyl)pyrimidine.
Synthesis of Pyrimidine-Based JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are another family of MAP kinases involved in stress responses, apoptosis, and inflammation. The development of selective JNK inhibitors is a promising therapeutic strategy for various diseases.
Protocol 2: Synthesis of a 5-(Pyrazolylaminomethyl)pyrimidine Derivative
This protocol outlines the synthesis of a JNK inhibitor scaffold through the reaction of this compound with a substituted aminopyrazole.
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 3-amino-5-methylpyrazole (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.
-
The crude product can be purified by crystallization or column chromatography if necessary to yield 5-(((5-methyl-1H-pyrazol-3-yl)amino)methyl)pyrimidine.
Expected Outcome:
This reaction typically provides the desired product in moderate to good yields (60-80%). The resulting compound can serve as a core structure for the development of potent JNK inhibitors.
Expanding the Chemical Diversity: Reactions with Other Nucleophiles
The versatility of this compound extends beyond the synthesis of kinase inhibitors. It can be reacted with a wide range of nucleophiles to generate diverse libraries of compounds for various biological applications.
Synthesis of Pyrimidine-Based Ethers
Reaction with substituted phenols provides access to pyrimidine-based ethers, which are also found in various biologically active molecules.
Protocol 3: Synthesis of a 5-(Aryloxymethyl)pyrimidine Derivative
This protocol describes the synthesis of a pyrimidine ether via a Williamson ether synthesis-type reaction.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxyphenol (1.1 eq) in DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 5-((4-methoxyphenoxy)methyl)pyrimidine.
Expected Outcome:
This protocol generally provides the desired ether in good yields (65-85%).
Data Summary
| Protocol | Product Class | Nucleophile | Typical Yield (%) | Potential Biological Target |
| 1 | Thioether | 4-Fluorothiophenol | 70-90 | p38 MAP Kinase |
| 2 | Secondary Amine | 3-Amino-5-methylpyrazole | 60-80 | JNK |
| 3 | Ether | 4-Methoxyphenol | 65-85 | Various (e.g., GPCRs) |
Conclusion and Future Directions
This compound is a powerful and versatile reagent for the synthesis of a wide range of biologically active compounds. The straightforward nucleophilic substitution chemistry allows for the rapid generation of diverse molecular scaffolds. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this starting material. Future work could involve expanding the range of nucleophiles, including more complex heterocyclic systems and functionalized alkylamines, to generate novel compounds with unique pharmacological profiles. Furthermore, the application of high-throughput synthesis and screening technologies in conjunction with these protocols could accelerate the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of a Key Rosuvastatin Precursor via Selective Bromination
Abstract
This application note provides a detailed, validated protocol for the synthesis of N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, a critical precursor in the manufacturing of Rosuvastatin. Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed for the treatment of hypercholesterolemia.[1][2][3] The described methodology focuses on the highly selective free-radical bromination of the 5-methylpyrimidine core, offering a robust and efficient route for researchers and drug development professionals. The protocol emphasizes the rationale behind key experimental choices, self-validating checkpoints, and troubleshooting guidance to ensure reproducibility and high yield.
Introduction: The Strategic Importance of the Pyrimidine Precursor
Statins are a class of lipid-lowering medications that have revolutionized the prevention of cardiovascular disease by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for a rate-limiting step in cholesterol biosynthesis.[1][3] Rosuvastatin is a highly effective synthetic statin distinguished by its unique pyrimidine core, which contributes to its high efficacy and specific pharmacological profile.
The synthesis of Rosuvastatin is a multi-step process where the strategic coupling of the pyrimidine heterocycle with the chiral statin side chain is a pivotal transformation. One of the most common and industrially relevant methods for this coupling is the Wittig reaction.[4][5] This approach requires a pyrimidine moiety activated for olefination, making the target molecule of this protocol, N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide , an exceptionally valuable precursor. The bromomethyl group serves as a chemical handle, readily converted into a phosphonium salt to facilitate the subsequent Wittig coupling.
This guide details a synthetic approach that avoids cryogenic conditions and expensive metal catalysts, focusing on a selective bromination of the corresponding 5-methylpyrimidine derivative.[6] This method is superior to many existing methodologies due to its efficiency and more favorable reaction conditions.[6]
Reaction Pathway and Mechanism
The core of this protocol is the selective bromination at the 5-position of the pyrimidine ring. This is achieved through a free-radical substitution mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Overall Synthetic Transformation
The reaction converts the readily available 5-methyl derivative into the desired 5-bromomethyl precursor.
Caption: Synthesis of the bromomethyl precursor via selective bromination.
Mechanistic Rationale
The high selectivity of this reaction is rooted in the principles of free-radical chemistry. The methyl group at the C5 position of the pyrimidine ring is analogous to a benzylic or allylic position. The initiation step, triggered by heat or UV light, decomposes the initiator (e.g., AIBN) to form free radicals. These radicals abstract a hydrogen atom from the C5-methyl group, generating a stabilized pyrimidine-methyl radical. This radical is stabilized by resonance with the aromatic pyrimidine ring, making it the preferentially formed radical intermediate. This intermediate then reacts with NBS to propagate the chain, yielding the desired bromomethyl product and a succinimidyl radical, which continues the cycle. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile is crucial as it favors the radical pathway and minimizes ionic side reactions.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents:
-
N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide (Starting Material, >98% purity)
-
N-Bromosuccinimide (NBS), recrystallized from water before use
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (3-neck)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for filtration and recrystallization
-
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry, 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.
-
To the flask, add the starting material, N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide (1.0 eq).
-
Add anhydrous carbon tetrachloride (or acetonitrile) to create a ~0.2 M solution.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and the radical initiator AIBN (0.1 eq). Expert Tip: Using freshly recrystallized NBS is critical to remove any residual bromine or acid that can cause undesired side reactions.
-
-
Reaction Execution:
-
Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄). A UV lamp or a standard incandescent bulb can be positioned near the flask to aid in radical initiation.[6]
-
Maintain the reaction at reflux for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear. Self-Validation: A key indicator of reaction completion is the disappearance of the starting material. The reaction should also be monitored for the formation of di-brominated by-products (a third spot), which can occur with prolonged reaction times or excess NBS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The by-product, succinimide, will precipitate and can be removed by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate solution (to quench any remaining bromine).
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic by-products).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is typically an off-white solid or a pale yellow oil.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., isopropanol or an ethyl acetate/hexane mixture) to yield the pure N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide as a white crystalline solid.
-
Quantitative Data and Characterization
| Parameter | Value | Rationale |
| Starting Material | 1.0 eq | Basis for stoichiometry |
| NBS | 1.1 eq | A slight excess ensures complete conversion while minimizing di-bromination. |
| AIBN | 0.1 eq | Catalytic amount is sufficient for initiation without generating excessive by-products. |
| Temperature | Reflux (~77°C for CCl₄) | Provides the thermal energy needed for AIBN decomposition and reaction propagation. |
| Reaction Time | 2-4 hours | Typical duration for completion; should be confirmed by reaction monitoring (TLC). |
| Expected Yield | 85-95% | This efficient reaction typically results in high yields after purification. |
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the presence of the bromomethyl group and the overall molecular structure.
Application Workflow: Path to the Rosuvastatin Core
The synthesized bromomethyl precursor is primed for the next critical step in Rosuvastatin synthesis: the Wittig reaction. This involves two primary stages: formation of the phosphonium salt and the subsequent olefination reaction with the statin side-chain aldehyde.
Caption: Subsequent conversion of the precursor to the Rosuvastatin core.
This transformation couples the pyrimidine heterocycle with the protected side chain, forming the complete carbon skeleton of Rosuvastatin.[5][7] Subsequent deprotection and salt formation steps yield the final active pharmaceutical ingredient (API).[8]
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 8. wjpmr.com [wjpmr.com]
The Pyrimidine Privileged Scaffold: A Senior Application Scientist's Guide to 5-(Bromomethyl)pyrimidine Hydrobromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of molecules that can interact with fundamental biological processes.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the development of versatile building blocks that facilitate the synthesis of novel pyrimidine-containing compounds is of paramount importance to the drug discovery enterprise.
5-(Bromomethyl)pyrimidine hydrobromide has emerged as a key reagent in this endeavor. Its bifunctional nature, combining the biologically significant pyrimidine core with a highly reactive bromomethyl group, makes it an ideal starting material for the synthesis of diverse molecular libraries. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, phenols, thiols, and other nucleophiles.[4][5] This allows for the facile introduction of various side chains and pharmacophores at the 5-position of the pyrimidine ring, enabling the systematic exploration of structure-activity relationships (SAR).
This application note provides a comprehensive guide to the use of this compound in medicinal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile reagent in their drug discovery programs. We will delve into its core reactivity, provide detailed experimental procedures for key transformations, and showcase its application in the synthesis of medicinally relevant compound classes.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered on the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents. In a typical reaction, a base is employed to neutralize the hydrobromide and deprotonate the nucleophile, thereby facilitating the substitution reaction.
The general mechanism for the nucleophilic substitution is depicted below:
Caption: General mechanism of nucleophilic substitution.
The choice of base and solvent is critical for optimizing reaction outcomes. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH), while solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently employed. The selection of appropriate reaction conditions depends on the nucleophilicity of the substrate and the desired reaction kinetics.
Synthetic Applications & Experimental Protocols
The versatility of this compound is best illustrated through its application in the synthesis of various classes of medicinally relevant compounds. Below, we provide detailed protocols for key transformations.
N-Alkylation: Synthesis of Pyrimidine-Containing Amines
The formation of a carbon-nitrogen bond via N-alkylation is a cornerstone of medicinal chemistry, as the resulting secondary and tertiary amines are prevalent in a vast number of bioactive molecules.
Application Example: Synthesis of Kinase Inhibitor Scaffolds
The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The introduction of various amine-containing side chains can modulate the inhibitor's potency and selectivity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4313150A1 - Pyrimidine biosynthesis inhibitor combination for use in treating viral infections - Google Patents [patents.google.com]
5-(Bromomethyl)pyrimidine Hydrobromide: A Versatile Electrophilic Scaffold for Innovations in Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has made it a privileged scaffold in the design of molecules that can interact with biological systems.[3] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of a pyrimidine moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins and improving metabolic stability.
5-(Bromomethyl)pyrimidine hydrobromide emerges as a particularly valuable building block for drug discovery due to its inherent reactivity. The presence of a bromomethyl group at the 5-position provides a highly reactive electrophilic site, primed for nucleophilic substitution reactions.[4] This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of diverse chemical libraries for biological screening. The hydrobromide salt form enhances the compound's stability and handling characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in the synthesis of novel therapeutic agents.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid.[4] It is soluble in polar solvents such as water and alcohols.[4] The key to its utility lies in the reactivity of the bromomethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles.
The primary reaction mechanism is a nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide ion.[4] This reaction is typically efficient and allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many drug molecules.
Applications in Drug Discovery: A Gateway to Diverse Scaffolds
The versatility of this compound as a building block is demonstrated by its potential to generate a multitude of molecular architectures. By reacting it with various nucleophiles, researchers can readily access a diverse range of pyrimidine-based compounds for structure-activity relationship (SAR) studies.
Synthesis of Amine Derivatives
The reaction with primary and secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These can serve as key pharmacophoric elements, participating in hydrogen bonding interactions with biological targets.
Synthesis of Ether and Thioether Derivatives
Oxygen and sulfur nucleophiles, such as phenols, alcohols, and thiols, can be effectively coupled with this compound to form the corresponding ethers and thioethers. These linkages are prevalent in many approved drugs and can modulate a compound's lipophilicity and metabolic profile.
Case Study: Conceptual Synthesis Route Inspired by Macitentan
Macitentan, an endothelin receptor antagonist, is a notable example of a drug containing a substituted pyrimidine core.[5][6] While the commercial synthesis of Macitentan may utilize different intermediates,[4][7][8][9] we can conceptualize a synthetic route that highlights the utility of a brominated pyrimidine building block. A key step in Macitentan's synthesis involves the coupling of a pyrimidine moiety with a side chain containing a hydroxyl group. This Williamson ether synthesis-like reaction showcases the principle of nucleophilic substitution on a pyrimidine ring.
The following diagram illustrates a generalized workflow for the synthesis of diverse pyrimidine derivatives using this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. growingscience.com [growingscience.com]
- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Analogues for Anticancer Research
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold and a key building block of nucleic acids, DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine analogues as a highly successful class of antimetabolite drugs in cancer therapy for decades.[3][4][5] These agents typically exert their cytotoxic effects by interfering with nucleic acid synthesis, thereby disrupting DNA and RNA replication and leading to cell death, particularly in rapidly dividing cancer cells.[3][6] Prominent examples include 5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine.[3][4]
Beyond classical antimetabolites, the versatility of the pyrimidine core allows for its incorporation into a diverse array of molecular architectures, leading to novel mechanisms of action.[1][7] Researchers are actively exploring pyrimidine derivatives that function as inhibitors of various protein kinases, topoisomerases, and other key enzymes involved in cancer cell proliferation and survival.[8][9][10] The ability to readily functionalize the pyrimidine ring at multiple positions enables the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.[11][12]
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of a representative pyrimidine-based analogue. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers engaged in the discovery and development of novel anticancer agents. We will delve into the rationale behind key experimental choices, ensuring a deep understanding of the underlying chemical principles.
I. Strategic Synthesis of a Dihydropyrimidinone Core via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that offers a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14][15] This one-pot synthesis combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to construct the core pyrimidine scaffold.[13][16] The resulting DHPMs are valuable intermediates that can be further elaborated to generate a library of diverse analogues.
Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details the synthesis of a DHPM derivative using 4-chlorobenzaldehyde as the aryl aldehyde component. The chloro-substituent serves as a handle for subsequent cross-coupling reactions.
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10 mmol, 1.41 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).
-
Add ethanol (50 mL) to the flask and stir the mixture to dissolve the solids.
-
Carefully add a catalytic amount of concentrated HCl (0.5 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion of the reaction (disappearance of the starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl): The acid catalyzes the initial condensation between urea and the aldehyde to form an N-acyliminium ion, which is the key electrophilic intermediate in the reaction mechanism.[14]
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows the reaction to be conducted at a suitable reflux temperature.
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.
-
Cooling and Washing: Cooling the reaction mixture promotes crystallization of the product, and washing with cold ethanol removes soluble impurities.
II. Functionalization of the Pyrimidine Core via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[17] In the context of our synthesized DHPM, the chloro-substituent can be readily coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl moieties.[18][19] This allows for the rapid generation of a library of analogues for SAR studies. Microwave-assisted Suzuki coupling has emerged as a preferred method due to significantly reduced reaction times and often improved yields.[20]
Protocol 2: Microwave-Assisted Suzuki Coupling of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Phenylboronic Acid
This protocol describes the coupling of the previously synthesized chloro-substituted DHPM with phenylboronic acid to introduce a phenyl group.
Materials:
-
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.5 mmol, 147.3 mg), phenylboronic acid (0.6 mmol, 73.2 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and triphenylphosphine (0.02 mmol, 5.2 mg).
-
Add potassium carbonate (1.5 mmol, 207.3 mg) to the vial.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 20-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the desired biphenyl-substituted pyrimidine analogue.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(OAc)₂/PPh₃): The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.[20] Triphenylphosphine acts as a ligand to stabilize the palladium species.
-
Base (K₂CO₃): The base is required to activate the boronic acid for the transmetalation step.
-
Solvent System (Dioxane/Water): This solvent mixture is effective at dissolving both the organic and inorganic reactants. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.
-
Microwave Irradiation: Microwave heating accelerates the reaction rate, leading to shorter reaction times and often cleaner reactions compared to conventional heating.[20]
III. Structural Characterization of Synthesized Analogues
Accurate structural characterization is paramount to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Protocol 3: Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For the product of Protocol 2, one would expect to see characteristic signals for the aromatic protons of the biphenyl system, the methyl group, the ethyl ester, and the protons on the pyrimidine ring.[2][21][22]
-
¹³C NMR: Provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.[21][22]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement of the molecule, which can be used to confirm its elemental composition.[8][21]
IV. Biological Evaluation: Assessing Anticancer Activity
The primary goal of synthesizing these analogues is to evaluate their potential as anticancer agents. In vitro cytotoxicity assays are the first step in this process.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized pyrimidine analogues in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
The results of the cytotoxicity assays are typically presented in a table format, allowing for easy comparison of the IC₅₀ values of different analogues against various cancer cell lines.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Analogue 1 | 15.2 | 22.5 | 18.7 |
| Analogue 2 | 8.9 | 12.1 | 9.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
V. Visualizing the Synthetic Workflow
A clear visual representation of the experimental workflow can greatly aid in understanding the overall process.
Caption: Synthetic and analytical workflow for pyrimidine-based anticancer agents.
VI. Mechanism of Action: Elucidating the "How"
Understanding the mechanism of action of newly synthesized compounds is crucial for their further development. Pyrimidine analogues can act through various mechanisms, including:
-
Inhibition of Thymidylate Synthase (TS): Some analogues, once metabolized in the cell, can inhibit TS, a key enzyme in the DNA synthesis pathway.[3]
-
Incorporation into DNA/RNA: Analogues can be incorporated into growing DNA or RNA chains, leading to chain termination and apoptosis.[3][6]
-
Kinase Inhibition: The pyrimidine scaffold can be designed to fit into the ATP-binding pocket of various protein kinases, inhibiting their activity and disrupting downstream signaling pathways that are critical for cancer cell growth.
Further experimental investigations, such as enzyme inhibition assays, cell cycle analysis, and apoptosis assays, are necessary to elucidate the specific mechanism of action of a novel pyrimidine analogue.
Caption: Potential mechanisms of action for pyrimidine-based anticancer agents.
VII. Conclusion and Future Directions
The synthetic routes and analytical protocols detailed in this guide provide a robust framework for the discovery and development of novel pyrimidine-based anticancer agents. The versatility of the Biginelli and Suzuki coupling reactions allows for the creation of large and diverse libraries of compounds for biological screening. Future efforts in this field will likely focus on the development of more selective and potent analogues with improved pharmacokinetic properties and reduced off-target toxicities. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of promising new drug candidates.
References
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Bromination of Methylpyrimidines using N-Bromosuccinimide (NBS)
Introduction: The Strategic Importance of Bromomethylpyrimidines
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidine, a core structure in numerous bioactive molecules and pharmaceuticals, often requires precise modification to modulate its properties. The introduction of a bromine atom onto a methyl substituent of the pyrimidine ring transforms a relatively inert alkyl group into a versatile synthetic handle. These resulting bromomethylpyrimidines are pivotal intermediates, readily participating in a wide array of nucleophilic substitution and cross-coupling reactions, thus enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).
N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this critical transformation. Unlike molecular bromine, which can lead to undesired ring bromination or addition reactions, NBS, under the appropriate conditions, provides a low and steady concentration of bromine radicals, favoring selective substitution at the benzylic-like methyl group.[1][2] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for the selective bromination of methylpyrimidines using NBS.
Mechanistic Insights: Controlling the Reaction Pathway
The selective bromination of a methyl group on a pyrimidine ring using NBS is a classic example of a free-radical chain reaction, often referred to as a Wohl-Ziegler bromination.[3][4] Understanding the mechanism is paramount to achieving high yields and selectivity. The process can be dissected into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[5] The initiator fragments into radicals, which then abstract a hydrogen atom from a trace amount of HBr present in the reaction mixture to generate a bromine radical (Br•).
Propagation: This is the cycle where the desired product is formed.
-
A bromine radical abstracts a hydrogen atom from the methyl group of the pyrimidine, forming a resonance-stabilized pyrimidylmethyl radical and hydrogen bromide (HBr). The stability of this radical intermediate is a key factor driving the reaction.
-
The newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂).[6]
-
The pyrimidylmethyl radical then reacts with the generated Br₂ to yield the bromomethylpyrimidine product and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine.
The key to the selectivity of NBS lies in its ability to maintain a very low concentration of Br₂ and HBr in the reaction medium.[7] High concentrations of these species would favor competitive electrophilic addition or substitution on the electron-deficient pyrimidine ring.[8]
Caption: Free-radical mechanism for the selective bromination of methylpyrimidines.
Key Experimental Parameters and Optimization
Achieving optimal results in the NBS bromination of methylpyrimidines requires careful control of several experimental parameters.
| Parameter | Recommendation and Rationale |
| Solvent | Non-polar, inert solvents such as carbon tetrachloride (CCl₄), cyclohexane, or acetonitrile are preferred.[7] CCl₄ is highly effective due to the insolubility of the succinimide byproduct, which provides a visual indication of reaction completion.[4] However, due to its toxicity and environmental concerns, acetonitrile and cyclohexane are excellent, safer alternatives.[9] |
| Initiator | AIBN or benzoyl peroxide (BPO) are commonly used radical initiators.[5] AIBN is often preferred as it is less prone to side reactions and its decomposition is more predictable.[10] The initiator is typically used in catalytic amounts (1-10 mol%). |
| Temperature | The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain. For AIBN in CCl₄ or acetonitrile, this is around 80°C. |
| Light | Initiation can also be achieved using UV light, often from a sunlamp or a mercury vapor lamp. Photochemical initiation can sometimes offer milder reaction conditions and improved selectivity.[10] |
| NBS Purity | It is crucial to use freshly recrystallized NBS. Impurities, particularly succinimide and bromine, can lead to inconsistent results and side reactions. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxygen from inhibiting the radical chain process. |
Regioselectivity in the Bromination of Dimethylpyrimidines
When multiple methyl groups are present on the pyrimidine ring, the question of regioselectivity arises. The inherent electron-withdrawing nature of the pyrimidine ring deactivates the adjacent benzylic-like positions towards radical abstraction. This effect is most pronounced for methyl groups at the 2- and 6-positions, which are ortho to the ring nitrogens. Consequently, a methyl group at the 4- or 5-position is generally more reactive.
For instance, in the bromination of unsymmetrical dimethylpyridines, the methyl group furthest from the nitrogen atom is preferentially brominated.[5] This principle can be extrapolated to dimethylpyrimidines. For example, in 4,6-dimethylpyrimidine, both methyl groups are in equivalent positions relative to the two nitrogen atoms, and thus, a mixture of mono-brominated products would be expected, with the potential for di-bromination with excess NBS. In contrast, for a substrate like 2,4-dimethylpyrimidine, the methyl group at the 4-position would be expected to be more reactive than the one at the 2-position.
Potential Side Reactions and Mitigation
While NBS is a selective reagent, side reactions can occur, leading to reduced yields and purification challenges.
-
Dibromination: The use of excess NBS or prolonged reaction times can lead to the formation of dibromomethylpyrimidine derivatives. To minimize this, it is advisable to use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents) for mono-bromination and to monitor the reaction progress closely.
-
Ring Bromination: Although less common under radical conditions, some electrophilic bromination of the pyrimidine ring, particularly at the electron-rich 5-position, can occur, especially if the reaction conditions inadvertently favor ionic pathways (e.g., presence of moisture or polar protic solvents).[8]
-
Decomposition of Reactants or Products: The inherent instability of some bromomethylpyrimidines can lead to decomposition under prolonged heating. Therefore, it is important to complete the reaction in a timely manner and to work up the reaction mixture promptly upon completion.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific methylpyrimidine substrate and available laboratory equipment.
Protocol 1: Thermal Bromination of 4-Methylpyrimidine
This protocol describes a general procedure for the selective bromination of 4-methylpyrimidine using NBS and AIBN under thermal conditions.
Materials:
-
4-Methylpyrimidine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-methylpyrimidine (1.0 eq).
-
Add anhydrous CCl₄ or acetonitrile (sufficient to dissolve the starting material, e.g., 5-10 mL per gram of substrate).
-
Add NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Purge the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄, 82°C for acetonitrile) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A visual cue in CCl₄ is the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)pyrimidine.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Photochemical Bromination of a 5-Methylpyrimidine Derivative
This protocol is adapted from a continuous-flow photochemical bromination and can be modified for a batch process.[10]
Materials:
-
5-Methylpyrimidine derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
UV lamp (e.g., household compact fluorescent lamp or a medium-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-methylpyrimidine derivative (1.0 eq) in anhydrous acetonitrile.
-
Add NBS (1.1 eq) to the solution.
-
Irradiate the stirred mixture with a UV lamp at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by TLC or LC-MS. Photochemical reactions are often faster than thermally initiated ones.
-
Upon completion, work up the reaction mixture as described in Protocol 1 (steps 8-11).
Caption: General experimental workflow for the NBS bromination of methylpyrimidines.
Conclusion
The selective bromination of methylpyrimidines using N-bromosuccinimide is a robust and indispensable tool in synthetic organic chemistry. A thorough understanding of the underlying free-radical mechanism, coupled with careful control of reaction parameters such as solvent, initiator, and temperature, allows for the efficient and selective synthesis of valuable bromomethylpyrimidine intermediates. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement this critical transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- 1. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. pscfiles.tamu.edu [pscfiles.tamu.edu]
The Pivotal Role of Pyrimidine Scaffolds in Developing Novel Therapeutic Agents: Application Notes and Protocols
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, fundamentally recognized for its role in the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has established it as a "privileged scaffold," a molecular framework that is consistently found in potent, clinically successful therapeutic agents.[1][2][3][4][5] Pyrimidine derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][6][7][8] This guide provides an in-depth exploration of the pyrimidine scaffold's application in modern drug discovery. It details the mechanistic basis for its diverse therapeutic actions, provides validated experimental protocols for synthesis and biological evaluation, and presents key data to inform the design of next-generation pyrimidine-based drugs.
Application Notes: Therapeutic Landscape of Pyrimidine Derivatives
The versatility of the pyrimidine core stems from its unique physicochemical properties. The two nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, while attached substituents can be tailored to serve as hydrogen bond donors, facilitating precise interactions with a multitude of biological targets.[1] This adaptability allows medicinal chemists to fine-tune steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][7]
Oncology: A Dominant Therapeutic Area
In oncology, pyrimidine derivatives have made a profound impact, primarily functioning as antimetabolites and protein kinase inhibitors.[3][4][5]
-
Antimetabolites: The classic example is 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades.[9][10][11] 5-FU is a uracil analogue that, once metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS).[9][10][12] This blockade prevents the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells.[10] Its metabolites can also be incorporated into DNA and RNA, causing further damage and disrupting cellular function.[9][12]
-
Protein Kinase Inhibitors: Dysregulation of protein kinase signaling is a hallmark of many cancers.[13] Pyrimidine scaffolds serve as excellent ATP-mimetic cores that can fit into the ATP-binding pocket of various kinases, inhibiting their function. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are bioisosteres of adenine and are particularly effective at mimicking the hinge-binding interactions of ATP in the kinase active site.[14] This has led to the development of numerous targeted therapies.[15][16]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often overexpressed or mutated in cancers like non-small cell lung cancer.[17][18][19] Pyrimidine-based inhibitors like Gefitinib and Erlotinib are small molecules that competitively bind to the ATP pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream pro-survival pathways such as the Ras-MAPK and PI3K/AKT pathways.[17][18][20][21][22]
-
Antiviral Agents
The structural similarity of pyrimidines to natural nucleosides makes them ideal candidates for antiviral drug design. Modified pyrimidine nucleoside analogues can be incorporated into viral DNA or RNA by viral polymerases, where they act as chain terminators, or they can inhibit key viral enzymes.
-
HIV Treatment: Zidovudine (AZT) , an analogue of thymidine, was a landmark drug for the treatment of HIV. It inhibits the viral enzyme reverse transcriptase, which is essential for the virus to convert its RNA genome into DNA.[11][23]
Antimicrobial Agents
Pyrimidine derivatives are also effective against bacterial and fungal infections.[8][24]
-
Antifolates: Trimethoprim is an antibacterial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide and amino acid synthesis.[23] This targeted inhibition provides a bacteriostatic effect.
The following table summarizes key FDA-approved drugs featuring a pyrimidine scaffold, highlighting their therapeutic application and mechanism of action.
| Drug Name | Therapeutic Area | Core Mechanism of Action | Target(s) |
| 5-Fluorouracil | Oncology | Antimetabolite; inhibits DNA synthesis[10] | Thymidylate Synthase[10] |
| Gefitinib | Oncology | ATP-competitive kinase inhibitor[17] | EGFR Tyrosine Kinase[17][18] |
| Imatinib | Oncology | ATP-competitive kinase inhibitor | BCR-ABL, c-KIT, PDGFR |
| Sunitinib | Oncology | Multi-targeted kinase inhibitor[21] | VEGFR, PDGFR, c-KIT[7] |
| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside reverse transcriptase inhibitor[11] | HIV Reverse Transcriptase |
| Trimethoprim | Antibacterial | Dihydrofolate reductase inhibitor[23] | Bacterial DHFR |
| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor | HMG-CoA Reductase |
Experimental Protocols & Methodologies
The journey from a pyrimidine concept to a clinical candidate involves robust synthesis and rigorous biological evaluation. The following protocols provide a self-validating framework for these critical steps.
Synthesis Protocol: The Biginelli Reaction
The Biginelli reaction is a classic, one-pot three-component synthesis that produces dihydropyrimidinones (DHPMs), a core structure in many biologically active molecules.[25][26][27]
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reagent Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol). Add 5 mL of 95% ethanol to dissolve the solids.[27]
-
Expertise & Experience: Using a slight excess of the β-ketoester can help drive the reaction to completion. Ethanol is an excellent solvent choice as it dissolves the reactants but allows the product to precipitate upon cooling, simplifying purification.
-
-
Catalysis: Add a catalytic amount (e.g., 0.2 mL) of concentrated HCl to the mixture.[27]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 1.5-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[27]
-
Expertise & Experience: Refluxing provides the necessary activation energy for the cyclocondensation and dehydration steps. TLC is used to track the consumption of the limiting reactant (the aldehyde) to determine when the reaction is complete.
-
-
Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.[27]
-
Expertise & Experience: Cooling significantly reduces the solubility of the DHPM product in ethanol, maximizing the yield of the isolated solid.
-
-
Purification & Validation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold 95% ethanol to remove any soluble impurities.[27] Allow the product to air dry.
-
Trustworthiness: The identity and purity of the final compound must be rigorously confirmed before any biological testing. This is achieved using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To compare with literature values and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity, which should be >95% for biological assays.
-
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the potency of a synthesized pyrimidine derivative against a specific protein kinase.[13][30]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine-5'-triphosphate (ATP)
-
Test pyrimidine compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[13]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test pyrimidine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).[13]
-
Expertise & Experience: A wide concentration range is essential to generate a full sigmoidal dose-response curve, which is necessary for accurate IC₅₀ calculation. DMSO is a standard solvent, but its final concentration in the assay well should be kept low (<1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells. Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.[13]
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature.[31]
-
Expertise & Experience: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring that the measured inhibition reflects a true equilibrium.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[13] The ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive assay.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[13] The reaction time should be within the linear range of product formation.
-
ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced using a commercial detection kit. For the ADP-Glo™ assay:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the unused ATP.[13]
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing light.[13]
-
-
Data Acquisition & Analysis: Measure the luminescence signal in each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[13][18][32]
-
Trustworthiness: Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.[18]
-
Visualization of Pathways and Workflows
General Drug Discovery Workflow
The process of developing a pyrimidine-based therapeutic agent follows a structured, multi-stage pipeline from initial design to potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. Fluorouracil - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. organicreactions.org [organicreactions.org]
- 26. moodle2.units.it [moodle2.units.it]
- 27. theochem.mercer.edu [theochem.mercer.edu]
- 28. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
challenges in the product isolation of 5-(bromomethyl)pyrimidine hydrobromide.
Technical Support Center: 5-(Bromomethyl)pyrimidine Hydrobromide
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and often subtle challenges encountered during the isolation of this highly reactive, yet synthetically valuable, intermediate. The guidance provided herein is based on a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and storage of this compound.
Q1: What is the purpose of isolating this compound as a hydrobromide salt?
A1: The hydrobromide salt form offers several advantages over the free base, 5-(bromomethyl)pyrimidine. Treating the free base with hydrobromic acid enhances the compound's stability and improves its solubility in certain aqueous and polar protic environments, which can be beneficial for downstream reactions.[1] The salt is often a crystalline solid, which facilitates isolation and purification by crystallization, removing impurities from the initial bromination reaction.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a hazardous substance that requires careful handling. The primary concerns are:
-
High Reactivity: The bromomethyl group is a potent electrophile and lachrymator.[1]
-
Corrosivity and Toxicity: It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.
-
Inhalation Hazard: Dust or vapors are highly irritating to the respiratory tract.
Always handle this compound in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4] The recommended storage temperature is typically between 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[5] It should be stored in tightly sealed, chemically resistant containers and segregated from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[4]
Troubleshooting Guide for Product Isolation
This guide provides a structured approach to diagnosing and resolving common issues encountered during the isolation and purification of this compound.
Issue 1: Low Yield or No Precipitation of the Hydrobromide Salt
-
Symptoms: After adding hydrobromic acid or completing the bromination reaction, the desired product does not precipitate, or the isolated yield is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The initial bromination of the methylpyrimidine precursor may not have gone to completion. Benzylic brominations, often using N-Bromosuccinimide (NBS), require radical initiation (light or AIBN/benzoyl peroxide) and can be sensitive to reaction conditions.[6][7] | Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time, increasing the temperature, or adding more brominating agent or radical initiator. Ensure the reaction is protected from moisture. |
| Product is Too Soluble | The chosen solvent system may be too effective at solvating the hydrobromide salt, preventing crystallization. | Induce precipitation by adding a less polar anti-solvent (e.g., diethyl ether, hexanes, or ethyl acetate) dropwise to the solution until turbidity persists. Cool the mixture in an ice bath to further decrease solubility. |
| Incorrect Stoichiometry of HBr | Insufficient hydrobromic acid was added to protonate the pyrimidine nitrogen and form the salt. Conversely, a large excess of aqueous HBr can sometimes increase solubility due to complex formation.[8] | Ensure at least one molar equivalent of HBr is added relative to the starting pyrimidine. If using gaseous HBr, ensure sufficient sparging time. If solubility is an issue, consider alternative salt formation methods, such as using a trialkylsilyl halide (e.g., TMSBr) in a non-aqueous solvent.[9][10] |
| Product Degradation | 5-(Bromomethyl)pyrimidine is reactive and can degrade in the presence of nucleophiles (including some solvents or impurities) or upon prolonged exposure to heat or light. | Maintain a low temperature during workup and isolation. Use non-nucleophilic solvents. Perform the isolation promptly after the reaction is complete. |
Issue 2: Product is Oily, Gummy, or Fails to Crystallize
-
Symptoms: The isolated product is a viscous oil or a sticky solid instead of a filterable, crystalline powder.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Impurities | Byproducts from the bromination reaction (e.g., dibrominated species, succinimide from NBS) or residual solvent can act as crystal growth inhibitors.[11] | Perform trituration. Add a small amount of a solvent/anti-solvent mixture in which the product is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture to break up the oil and encourage solid formation. Filter and wash the resulting solid. |
| Hygroscopic Nature | The hydrobromide salt may be hygroscopic, absorbing atmospheric moisture to form a sticky hydrate. | Dry the crude product thoroughly under high vacuum. Handle the material quickly in a dry environment or a glove box. Consider recrystallization from anhydrous solvents. |
| Incorrect Solvent for Crystallization | The solvent system is not conducive to forming a stable crystal lattice. | Screen different solvent systems for recrystallization. Common choices for hydrobromide salts include ethanol/water, isopropanol, or mixtures like acetone/water or ethyl acetate.[12] Start with a hot, saturated solution and allow it to cool slowly to promote the formation of well-defined crystals. |
Issue 3: Isolated Product is Colored (Yellow, Brown, or Pink)
-
Symptoms: The final solid product is not the expected white or off-white color.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Residual Bromine | Traces of elemental bromine (Br₂) used in or generated during the reaction can impart a yellow or brownish color. | Wash the crude solid with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to quench residual bromine, followed by a water wash and thorough drying. |
| Formation of Colored Impurities | Side reactions or product decomposition can lead to colored, often polymeric, byproducts. This is common in radical reactions or when overheating occurs.[13] | Purify the product by recrystallization.[14] The addition of activated carbon to the hot solution before filtering can help adsorb colored impurities. Ensure the solution is filtered hot to prevent premature crystallization of the product. |
| Oxidation | The compound may be sensitive to air oxidation over time, leading to discoloration. | Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light to prevent long-term degradation.[4] |
Experimental Workflow & Protocols
Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the synthesis and isolation of this compound.
Protocol: Recrystallization of this compound
This protocol provides a robust method for purifying the crude product.
-
Solvent Selection: Begin by identifying a suitable solvent system. Ethanol or an ethanol/water mixture is often effective. Test solubility on a small scale: the compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude, colored, or impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) required to dissolve the solid at reflux temperature. Use a magnetic stirrer and a condenser.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute).
-
Hot Filtration: Bring the solution back to a boil briefly. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing common isolation failures.
References
- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Alternative OTC sources for bromine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 5-(Bromomethyl)pyrimidine Hydrobromide
Welcome to the technical support center for the synthesis of 5-(bromomethyl)pyrimidine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical synthesis, troubleshoot common issues, and improve overall yield and purity. As a key building block in medicinal chemistry, particularly for synthesizing complex molecules and active pharmaceutical ingredients (APIs), a robust and reproducible protocol for its preparation is paramount.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and a systematic approach to problem-solving.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common challenges encountered during the synthesis, which typically involves the radical bromination of 5-methylpyrimidine using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).[3][4]
Question: My reaction shows low or no conversion of the starting material (5-methylpyrimidine). What are the primary causes?
Answer:
Low or no conversion is a frequent issue that can almost always be traced back to one of three areas: reagent quality, initiation conditions, or reaction temperature.
-
Reagent Purity, Especially NBS: N-Bromosuccinimide is the most common culprit. Old or improperly stored NBS can decompose, appearing yellow or brown, which can lead to unreliable results.[5] It is recommended to recrystallize NBS from hot water if its purity is in doubt.[4]
-
Radical Initiator (AIBN) Issues: AIBN initiates the reaction by decomposing into radicals upon heating.[6][7] This process is temperature-dependent.
-
Insufficient Temperature: The reaction is often run at the reflux temperature of the solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.[3] AIBN decomposition is most effective at temperatures between 66°C and 72°C.[6] If the reaction temperature is too low, radical initiation will be slow or nonexistent, stalling the reaction.
-
Initiator Concentration: Only a catalytic amount of initiator is required (typically 1-5 mol%). Adding too much will not necessarily improve the reaction and can lead to unwanted side reactions.
-
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors (e.g., oxygen, certain impurities). Ensure your solvent is properly degassed and your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the radical chain reaction.
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose and resolve issues with reaction conversion.
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Question: My reaction produces significant side products, primarily the dibrominated species (5-(dibromomethyl)pyrimidine). How can I improve selectivity?
Answer:
The formation of dibrominated and other polybrominated byproducts is a classic sign of excessive brominating agent concentration or reaction time.[8] The key to the Wohl-Ziegler bromination is maintaining a very low, steady-state concentration of molecular bromine (Br₂).[4][9]
-
The Role of NBS: NBS serves as a controlled source of bromine. It reacts with HBr (a byproduct of the propagation step) to generate a small amount of Br₂ in situ.[9][10] This low Br₂ concentration ensures that the radical pathway is favored over unwanted electrophilic reactions and minimizes over-bromination.
-
Controlling Stoichiometry: Use NBS in a 1.0 to 1.1 molar equivalent ratio to the 5-methylpyrimidine. An excess of NBS will inevitably lead to the formation of the dibromo- product.
-
Reaction Monitoring: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed. Allowing the reaction to proceed for too long after the starting material is gone provides an opportunity for the desired monobromo product to be further brominated.
-
Continuous Flow Chemistry: For industrial applications or where high purity is critical, continuous flow photochemistry has been shown to dramatically reduce side product formation and shorten reaction times from hours to minutes.[8] This method provides superior control over irradiation and reaction time, preventing product degradation and overbromination.[8]
Table 1: Factors Influencing Selectivity
| Parameter | Low Selectivity (High Dibromination) | High Selectivity (High Monobromination) | Rationale |
| NBS Stoichiometry | > 1.2 equivalents | 1.0 - 1.1 equivalents | Excess NBS leads to bromination of the desired product. |
| Reaction Time | Significantly longer than needed for full conversion | Stopped immediately after starting material is consumed | Prolonged reaction time allows for the secondary bromination reaction to occur. |
| Br₂ Concentration | High (e.g., adding Br₂ directly) | Low, steady-state (from NBS + HBr) | A low Br₂ concentration is fundamental to the selectivity of the Wohl-Ziegler reaction.[9] |
| Mixing | Poor mixing, localized "hot spots" of reagents | Efficient, homogenous mixing | Ensures a uniform, low concentration of the brominating species throughout the reaction vessel. |
Question: I am having difficulty purifying the final product, this compound. What is the best approach?
Answer:
Purification can be challenging due to the product's nature as a salt and potential similarities in polarity to byproducts.
-
Work-up Procedure: After the reaction is complete, the succinimide byproduct must be removed. This is typically achieved by filtering the cooled reaction mixture, as succinimide has low solubility in non-polar solvents like CCl₄.
-
Isolation as the Hydrobromide Salt: The product is often isolated as its hydrobromide salt, which is a stable, crystalline solid.[1] This is formed by the reaction with HBr generated during the synthesis. If the free base is isolated first, it can be converted to the hydrobromide salt by treatment with hydrobromic acid, which can improve its stability and handling characteristics.[1]
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Common solvents to screen include isopropanol, acetonitrile, or mixtures like ethanol/ether.
-
Column Chromatography: While possible, chromatography of the hydrobromide salt can be difficult. It is often more practical to purify the free base using silica gel chromatography and then convert the purified product to the hydrobromide salt. If the starting material and product have very similar Rf values on TLC, purifying after a subsequent reaction step might be a more viable strategy.[11]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this radical bromination?
A1: The reaction proceeds via a standard radical chain mechanism involving three stages: initiation, propagation, and termination.[12]
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which releases nitrogen gas and forms two 2-cyano-2-propyl radicals.[6]
-
Propagation: This is a two-step cycle.
-
A 2-cyano-2-propyl radical (or a bromine radical) abstracts a hydrogen atom from the methyl group of 5-methylpyrimidine to form a resonance-stabilized pyrimidylmethyl radical.
-
This pyrimidylmethyl radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired 5-(bromomethyl)pyrimidine and a new bromine radical, which continues the chain.[9]
-
-
Termination: The reaction is terminated when any two radicals combine.
Radical Bromination Mechanism Diagram
Caption: The radical chain mechanism for the synthesis of 5-(bromomethyl)pyrimidine.
Q2: Why is AIBN preferred over benzoyl peroxide (BPO) as an initiator?
A2: While both are effective radical initiators, AIBN is often considered safer to handle than BPO because the risk of explosion is significantly lower.[6] Furthermore, the byproducts of AIBN decomposition (nitrogen gas and tetramethylsuccinonitrile) are generally less reactive and less likely to interfere with the desired reaction compared to the oxygenated byproducts from peroxides.[6]
Q3: What are suitable solvents for this reaction, and are there safer alternatives to carbon tetrachloride?
A3: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler brominations because it is inert to the radical conditions and has a suitable boiling point for AIBN initiation.[3] However, due to its toxicity and environmental concerns, it has been largely phased out.
Safer alternatives include:
-
Acetonitrile (CH₃CN): A polar aprotic solvent that works well.
-
Dichloromethane (DCM): While it can facilitate high conversion, product isolation can sometimes be challenging.[1]
-
Cyclohexane: A non-polar solvent that can be a good substitute for CCl₄.
The choice of solvent can influence reaction kinetics and should be optimized for your specific setup.
Q4: How should the final product, this compound, be stored?
A4: The product is a reactive alkyl halide.[1] It should be stored in an inert atmosphere (e.g., under Argon), away from moisture, and at refrigerated temperatures (2-8°C) to prevent decomposition.[13]
Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for benzylic bromination.[3][4] Researchers should perform initial small-scale reactions to optimize conditions for their specific equipment and reagent lots.
Materials:
-
5-methylpyrimidine
-
N-Bromosuccinimide (NBS), recrystallized if necessary[4]
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add 5-methylpyrimidine (1.0 eq.). Dissolve it in a suitable volume of anhydrous acetonitrile (approx. 0.1-0.2 M concentration).
-
Addition of NBS and AIBN: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.02 eq.) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the 5-methylpyrimidine spot is no longer visible. This typically takes 2-4 hours. Do not let the reaction run significantly longer than necessary to avoid side product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of a suitable solvent (e.g., isopropanol or acetonitrile) to yield pure this compound as a solid.
-
Dry the purified product under vacuum. The product should be stored under an inert atmosphere at 2-8°C.
-
References
- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 2. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Managing Side Products in the Bromination of 5-Methylpyrimidine
Welcome to the technical support center for the bromination of 5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and maximize the yield and purity of your desired brominated 5-methylpyrimidine derivative.
Introduction
The bromination of 5-methylpyrimidine is a cornerstone reaction for introducing a versatile bromine handle onto the pyrimidine core, enabling further functionalization in the development of novel therapeutics and other advanced materials. However, the electron-deficient nature of the pyrimidine ring and the presence of a reactive methyl group can lead to a variety of side products, complicating purification and reducing overall efficiency.[1] This guide provides practical, field-proven insights to anticipate and manage these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of 5-methylpyrimidine in a question-and-answer format.
Issue 1: Significant Dibromination of the Pyrimidine Ring
Question: Why am I observing significant amounts of a dibrominated product in my reaction mixture, and how can I prevent it?
Answer:
The formation of dibrominated side products is a common challenge, especially when the reaction conditions are not carefully controlled. The pyrimidine ring, although electron-deficient, can undergo a second bromination if a potent brominating agent is used in excess or if the reaction is allowed to proceed for too long.[2]
Causality and Mitigation Strategies:
-
Stoichiometry of the Brominating Agent: The most critical factor is the molar ratio of the brominating agent to the 5-methylpyrimidine substrate. Using more than one equivalent of the brominating agent significantly increases the likelihood of a second electrophilic substitution.
-
Protocol: Carefully measure and add no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). For sensitive substrates, it can be beneficial to add the brominating agent portion-wise while monitoring the reaction progress.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can drive the reaction towards thermodynamically more stable, but often undesired, poly-halogenated products.
-
Protocol: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction as soon as the starting material is consumed to a satisfactory level. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to control the reaction rate and improve selectivity.[3]
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination.[1] N-Bromosuccinimide (NBS) is a milder and more selective reagent for aromatic bromination.[4][5] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective reagent that can offer high yields.[6][7]
Workflow for Minimizing Dibromination:
Caption: Workflow for controlling monobromination.
Issue 2: Bromination of the Methyl Group
Question: My analytical data shows evidence of bromination on the methyl group (benzylic bromination). How can I favor ring bromination instead?
Answer:
Bromination of the methyl group proceeds through a free-radical mechanism, which is favored under different conditions than the electrophilic aromatic substitution required for ring bromination.[8][9] The key is to choose conditions that promote the ionic pathway and suppress the radical pathway.
Causality and Mitigation Strategies:
-
Radical Initiators and Light: Free-radical reactions are often initiated by light or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Protocol: Conduct the reaction in the dark, for example, by wrapping the reaction flask in aluminum foil. Avoid the use of radical initiators.
-
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are known to favor radical reactions.[9]
-
Brominating Agent: N-Bromosuccinimide (NBS) is a versatile reagent that can participate in both radical and electrophilic brominations.[5][9][10] The reaction pathway is dictated by the reaction conditions.
-
Protocol: When using NBS, ensure the reaction is performed in a polar solvent and in the absence of light and radical initiators to favor ring bromination.
-
| Condition | Favors Ring Bromination (Electrophilic) | Favors Methyl Group Bromination (Radical) |
| Solvent | Polar (e.g., DMF, CH₃CN)[6] | Non-polar (e.g., CCl₄)[9] |
| Initiator | None | Radical initiator (e.g., AIBN) or light[9] |
| Temperature | Generally lower temperatures | Often requires heating/reflux |
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for 5-methylpyrimidine, and how do they compare?
A1: The choice of brominating agent is critical for a successful reaction. Here's a comparison of common options:
| Brominating Agent | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Inexpensive and readily available. | Highly reactive, can lead to over-bromination and requires careful handling due to its corrosive and toxic nature.[1] |
| N-Bromosuccinimide (NBS) | Milder and more selective than Br₂.[4][5] Easier to handle. | Can participate in radical side reactions if not controlled.[8][9] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Efficient and can provide high yields.[6][7] | May require the use of a Lewis acid catalyst for enhanced reactivity in some cases.[6] |
Q2: How can I effectively purify my brominated 5-methylpyrimidine from the reaction byproducts?
A2: Purification is a critical step to obtain a high-purity final product. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired product from both starting material and side products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.[1]
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be a highly effective and scalable purification technique.
-
Aqueous Work-up: An initial aqueous work-up is crucial to remove water-soluble byproducts and any remaining acid or base. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution), and brine.[1]
Q3: What analytical techniques are best for identifying side products in my reaction mixture?
A3: A combination of analytical techniques will provide the most comprehensive picture of your reaction mixture.
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for a quick assessment of the number of components in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention times and mass-to-charge ratios of the components, allowing for the identification of the desired product and potential side products based on their molecular weights.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify impurities in the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile compounds and can provide excellent separation and identification of isomers.
Experimental Protocol: Selective Bromination of 5-Methylpyrimidine with NBS
This protocol is designed to favor the formation of the 5-bromo-x-methylpyrimidine isomer while minimizing side reactions.
Materials:
-
5-Methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrimidine (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: While stirring, add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram for Bromination Pathways:
Caption: Conditions influencing bromination pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. suru-chem.com [suru-chem.com]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Selection for Pyrimidine Hydrobromide Salt Crystallization
Welcome to the Technical Support Center for the crystallization of pyrimidine hydrobromide salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your crystallization experiments.
Introduction: The Critical Role of Solvent Selection
The crystallization of an active pharmaceutical ingredient (API), such as a pyrimidine hydrobromide salt, is a critical step that dictates many of its final properties, including purity, stability, and bioavailability.[1][2] The choice of solvent is arguably the most influential parameter in this process.[3] An ideal solvent system will ensure that the compound is sufficiently soluble at an elevated temperature and sparingly soluble at a lower temperature, facilitating the controlled precipitation of a crystalline solid upon cooling.[4] This guide will provide a structured approach to solvent selection and troubleshooting for your pyrimidine hydrobromide salt crystallizations.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when crystallizing pyrimidine hydrobromide salts.
Q1: What are the key physicochemical properties of pyrimidine hydrobromide salts to consider for solvent selection?
A1: Pyrimidine hydrobromide salts are ionic compounds, which significantly influences their solubility. Key properties to consider are:
-
Polarity: As salts, they are generally polar and will have better solubility in polar solvents.
-
Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the hydrobromide salt introduces a protonated species that can act as a hydrogen bond donor. Solvents capable of hydrogen bonding, such as alcohols, can be effective.[5][6]
-
pKa: The acidity of the protonated pyrimidine and the hydrobromic acid will influence the stability of the salt in solution and its potential for dissociation.[7]
Q2: How do I begin selecting a solvent for my pyrimidine hydrobromide salt?
A2: A good starting point is to screen a range of solvents with varying polarities and functionalities. The principle of "like dissolves like" is a useful guide.[6] Start with common solvents such as methanol, ethanol, isopropanol, acetonitrile, and mixtures with water.[8][9] A preliminary solubility test is crucial: add a small amount of your salt to a vial containing the solvent and observe its solubility at room temperature and upon heating.[4]
Q3: My pyrimidine hydrobromide salt is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A3: For compounds that are highly soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[4] In this method, the pyrimidine hydrobromide salt is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or dichloromethane).[4] The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting gradual crystallization.[4]
Q4: What is the impact of pH on the crystallization of my pyrimidine hydrobromide salt?
A4: The pH of the solution can be critical, especially if there is a risk of the salt dissociating back into the free base and hydrobromic acid.[10] Maintaining a slightly acidic pH can help to ensure the stability of the salt form in solution. If you are using a solvent mixture containing water, monitoring and adjusting the pH can be beneficial.
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the crystallization of pyrimidine hydrobromide salts.
Issue 1: No Crystals Form After Cooling
Possible Causes & Solutions:
-
The solution is not supersaturated: The concentration of your pyrimidine hydrobromide salt may be too low.
-
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[4] If this is unsuccessful, the solvent can be removed completely by rotary evaporation, and you can restart the crystallization with a higher initial concentration.[4]
-
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.[4]
-
Solution: Select a solvent in which your compound has a steeper solubility curve—highly soluble at elevated temperatures but poorly soluble at room temperature.[4] Experiment with different solvents or solvent mixtures.
-
-
Nucleation is inhibited: The spontaneous formation of crystal nuclei is not occurring.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.[4]
-
Solution 2: Seeding: Introduce a "seed crystal" of the pure pyrimidine hydrobromide salt into the solution. This provides a template for further crystal growth.[4][6]
-
Solution 3: Evaporation: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Reintroducing this rod into the solution can induce crystallization.[4]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Possible Causes & Solutions:
-
High solubility: The compound is excessively soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a mixture of a "good" solvent and an "anti-solvent" to reduce the overall solubility.[5]
-
-
Cooling too rapidly: The solution is being cooled too quickly, preventing the molecules from organizing into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature more slowly. You can insulate the flask by placing it in a larger beaker with a paper towel, for example.[4]
-
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.[4]
-
Solution: Ensure your starting material is as pure as possible. Techniques like flash chromatography may be necessary to purify the material before attempting crystallization.
-
Issue 3: Formation of a Fine Powder or Very Small Crystals
Possible Causes & Solutions:
-
Solution is too concentrated: A highly supersaturated solution can lead to rapid and uncontrolled precipitation, resulting in small particles.
-
Solution: Reheat the solution and add a small amount of additional solvent to slightly reduce the concentration. This will allow for slower, more controlled crystal growth upon cooling.[5]
-
-
Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your specific pyrimidine hydrobromide salt.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that provides a more gradual change in solubility with temperature.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a methodical approach to identifying a suitable solvent system for your pyrimidine hydrobromide salt.
Step-by-Step Methodology:
-
Prepare a Solvent Panel: Select a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, water, and mixtures thereof).
-
Initial Solubility Assessment:
-
Place a small, known amount of your pyrimidine hydrobromide salt (e.g., 10-20 mg) into separate small vials.
-
Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.
-
Observe the solubility at room temperature with agitation.
-
For samples that are not fully soluble, gently heat the vial and observe if dissolution occurs.
-
Allow the heated vials to cool slowly to room temperature and then in an ice bath, observing for crystal formation.
-
-
Select Promising Candidates: Identify solvents that exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Optimization: For the most promising solvents, perform small-scale crystallization experiments to optimize concentration and cooling rate to obtain high-quality crystals.
Protocol 2: Anti-Solvent Crystallization
This technique is particularly useful when your compound is highly soluble in a convenient solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve your pyrimidine hydrobromide salt in a minimal amount of a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution with stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly. This controlled cooling in the mixed solvent system can yield high-quality crystals.
Data Presentation
Table 1: Example Solvent Screening Results for a Pyrimidine Hydrobromide Salt
| Solvent | Solubility at 25°C | Solubility at 70°C | Observations upon Cooling |
| Water | Sparingly Soluble | Soluble | Fine needles form |
| Methanol | Soluble | Very Soluble | No crystals form |
| Ethanol | Sparingly Soluble | Soluble | Small prisms form |
| Isopropanol | Slightly Soluble | Soluble | Large, well-defined prisms |
| Acetonitrile | Slightly Soluble | Soluble | Oiled out |
| Ethyl Acetate | Insoluble | Slightly Soluble | No significant dissolution |
| Acetone | Insoluble | Insoluble | No change |
Visualizations
Diagram 1: General Crystallization Workflow
Caption: A typical workflow for cooling crystallization.
Diagram 2: Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. syrris.com [syrris.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(Bromomethyl)pyrimidine Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-(bromomethyl)pyrimidine hydrobromide (CAS: 93224-07-8). Our goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and purification strategies for this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from a combination of its chemical properties:
-
High Polarity: As a hydrobromide salt, the compound is highly polar. This can lead to high solubility in polar solvents, making crystallization challenging, and can cause issues like poor retention or peak tailing in standard reverse-phase chromatography.[1]
-
Reactivity: The bromomethyl group is a potent electrophile, making the compound highly reactive towards nucleophiles.[2] It can be susceptible to degradation, especially in the presence of bases or nucleophilic solvents (e.g., methanol) during purification.
-
Stability: The compound may be unstable on standard silica gel due to the acidic nature of the stationary phase, potentially leading to streaking or decomposition during column chromatography.[3][4] It is also sensitive to heat, with a risk of thermal decomposition at elevated temperatures.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its integrity, the compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C), protected from moisture.[5][6][7] This minimizes degradation from atmospheric moisture and slows down potential decomposition pathways.
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective methods are recrystallization and column chromatography .
-
Recrystallization is often the preferred method for achieving high purity, especially for removing minor impurities from a solid crude product. The choice of solvent is critical.
-
Column Chromatography is more suitable for separating the target compound from impurities with significantly different polarities, which is common if the preceding reaction was not clean.[8] However, careful selection of the stationary and mobile phases is necessary to prevent on-column degradation.
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges. This guide addresses the most common issues.
Q4: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: This is common when a solution of a low-melting point solid is cooled too rapidly or when the solvent is too non-polar for the compound.
-
Solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before moving it to an ice bath. This slow cooling promotes the formation of an ordered crystal lattice.[8]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Change Solvent System: Try a more polar solvent or a solvent mixture in which the compound has slightly higher solubility at room temperature.[8] For example, if you are using acetone, consider a mixture like THF/ethanol.[2]
-
Q5: I have very low recovery after recrystallization. How can I improve my yield?
A5: Low recovery typically means your compound has significant solubility in the cold crystallization solvent or you used an excessive amount of solvent.[1]
-
Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, much of your product will stay in the mother liquor.
-
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation before filtration.
-
Use an Anti-Solvent: After dissolving the compound in a minimum of hot solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes turbid. Then, allow it to cool slowly.[1] For a polar compound like this, a less polar anti-solvent like hexane could be cautiously tested with a polar solvent like ethyl acetate.
-
Concentrate the Mother Liquor: You can recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals, though this crop may be less pure.
-
Q6: The purified crystals are still colored or contain impurities. What should I do?
A6: This indicates that the impurities have a similar solubility profile to your product or are co-crystallizing.
-
Causality: If impurities are trapped within the crystal lattice, simple washing will not remove them.
-
Solutions:
-
Activated Charcoal Treatment: For removing colored impurities, add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
-
Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system to exploit different solubility properties.[8]
-
Switch to Chromatography: If recrystallization fails to remove the impurities, they may be too similar to the product. In this case, column chromatography is the recommended next step.[8]
-
Data Summary: Recommended Solvents for Recrystallization
| Solvent/System | Rationale | Purity Achieved | Reference |
| Acetone | Good for achieving high purity due to low solubility of the salt. | >95% | [2] |
| THF/Ethanol (1:1 v/v) | Enables efficient crystallization directly from reaction mixtures. | ~85% | [2] |
| Isopropanol/Water | A polar protic system that can be effective for polar salts. | Variable | General Knowledge |
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography offers excellent separation but requires careful optimization to avoid common pitfalls.
Q7: I'm not recovering any product from the column. Where did it go?
A7: This is a common and frustrating issue with several potential causes.
-
Causality & Solutions:
-
Compound is Stuck on the Column: The chosen eluent may be too non-polar. This compound is very polar and requires a polar mobile phase to elute from silica gel. Before running a column, always determine the ideal solvent system using Thin-Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[4]
-
Compound Degraded on the Column: The compound may be unstable on silica gel.[3] To test for this, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a streak or new spots appear, the compound is degrading. Consider using a less acidic stationary phase like deactivated (neutral) silica or alumina.[4]
-
Compound Eluted in the Solvent Front: If the eluent is too polar, the compound will travel with the solvent front and may have been missed in the initial fractions. Always collect and analyze all fractions, including the very first ones.[4]
-
Q8: My compound is streaking on the TLC plate and the column separation is poor.
A8: Streaking is often caused by overloading, strong interactions with the stationary phase, or poor solubility in the eluent.[8]
-
Causality & Solutions:
-
Reduce the Load: You may be applying too much material to the TLC plate or column. Use a more dilute sample for TLC and load less crude material onto the column.[8]
-
Modify the Mobile Phase: For basic compounds like pyrimidines, the acidic nature of silica can cause strong interactions. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a polar modifier like methanol to your eluent can significantly improve peak shape and separation.
-
Use Dry Loading: If the crude product has poor solubility in the starting eluent, it can cause band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[4]
-
Workflow Diagram: Purification Method Selection
The following diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification.
Part 4: Experimental Protocols
These protocols provide a validated starting point for your purification experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization from Acetone
This protocol is ideal for crude material that is already relatively pure (>85%).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of acetone (e.g., 10-15 mL) and heat the mixture gently with stirring (e.g., on a hot plate at ~50°C) until the solid is fully dissolved. Add more acetone dropwise if needed, but avoid using a large excess.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this step.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating the product from less polar or more polar impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for a polar compound is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol. Adjust the ratio until the desired product has an Rf of ~0.3. For example, start with 95:5 DCM:MeOH.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (the "wet slurry" method is recommended for good packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, perform a dry load by adsorbing the product onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Troubleshooting Flow for Column Chromatography
Caption: Troubleshooting logic for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 93224-07-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 93224-07-8|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of 5-(Bromomethyl)pyrimidine Hydrobromide with Lewis Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Lewis acids to enhance the reactivity of 5-(Bromomethyl)pyrimidine hydrobromide in nucleophilic substitution and related reactions. Our focus is on providing not just solutions, but the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in reactions involving this compound?
A1: The primary role of the Lewis acid is to increase the electrophilicity of the benzylic-like carbon in the 5-(bromomethyl) group. It accomplishes this by coordinating with the bromine atom. This interaction polarizes the carbon-bromine (C-Br) bond, making the carbon atom more susceptible to nucleophilic attack. In some cases, particularly with secondary or tertiary halides or under forcing conditions, the Lewis acid can facilitate the complete departure of the bromide ion to form a resonance-stabilized carbocation intermediate, thereby promoting an SN1-type pathway.[1][2] This activation is crucial for reactions with weak nucleophiles or when faster reaction kinetics are desired.
Q2: My reaction with this compound shows low or no conversion, even with a Lewis acid. What are the most likely causes?
A2: This is a common issue stemming from a fundamental property of the substrate itself. The two nitrogen atoms in the pyrimidine ring are Lewis basic centers. They can compete with the bromomethyl group's bromine atom for coordination to the Lewis acid catalyst. This competitive binding can sequester the catalyst, rendering it unavailable to activate the C-Br bond for the desired substitution reaction.[3] Other potential causes include suboptimal reaction conditions (temperature, solvent), low catalyst activity, or impurities in the starting materials.[4][5]
Q3: How does the hydrobromide salt form of the starting material impact the reaction?
A3: The hydrobromide salt means the pyrimidine ring is protonated. This protonation can be a double-edged sword. On one hand, it deactivates the pyrimidine ring toward electrophilic attack, which can be beneficial in preventing side reactions on the ring itself. On the other hand, the presence of HBr can create a Brønsted acidic environment, which may not be compatible with all substrates or could promote different reaction pathways. For instance, Brønsted acids are known to favor aromatic ring halogenation over side-chain reactions in some systems, a competing pathway you may wish to avoid.[6][7] It is often advisable to neutralize the hydrobromide with a non-nucleophilic base before proceeding, or to account for it in the stoichiometry of the Lewis acid.
Q4: I am observing multiple byproducts. What are the likely side reactions?
A4: Besides the desired substitution, several side reactions can occur:
-
Catalyst Deactivation: As mentioned, the Lewis acid can be complexed and deactivated by the pyrimidine nitrogens.
-
Ring Alkylation (in Friedel-Crafts type reactions): If your nucleophile is an aromatic compound, the initial product is an alkyl-substituted pyrimidine. Alkyl groups are often activating, making the product more reactive than the starting material and leading to polyalkylation.[3][8]
-
Elimination: Although less common for primary benzylic-type halides, strong bases or high temperatures can promote elimination (E2) to form a methylene-pyrimidine species.[9]
-
Reaction with Solvent: If the solvent is nucleophilic (e.g., alcohols, water), it may compete with your intended nucleophile, leading to solvolysis products.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a systematic way.
Problem: Low or No Product Formation
Symptom: TLC, HPLC, or GC-MS analysis shows a high percentage of unreacted this compound.
Caption: Troubleshooting workflow for low reaction yield.
-
Insufficient Catalyst Activity:
-
Cause: Many Lewis acids (e.g., AlCl₃, TiCl₄) are extremely hygroscopic. Contamination with atmospheric moisture will hydrolyze and deactivate them.
-
Solution: Purchase fresh, anhydrous Lewis acid and handle it strictly under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Catalyst Deactivation by Substrate:
-
Cause: The lone pair electrons on the pyrimidine nitrogen atoms are competing with the bromine for the Lewis acid, forming a stable, unreactive complex. This is a very common issue with nitrogen-containing heterocycles in Friedel-Crafts and related reactions.
-
Solution A (Stoichiometry): Increase the stoichiometry of the Lewis acid. You may require more than 1.0 equivalent to ensure enough free catalyst is available to activate the C-Br bond after saturating the nitrogen sites.
-
Solution B (Catalyst Choice): Switch to a different Lewis acid. Hard Lewis acids may preferentially bind to the hard nitrogen base. Some research suggests that certain Lewis acids, like ZrCl₄, are exceptionally effective for activating benzylic halides, potentially through a radical-generation pathway that may be less susceptible to this type of poisoning.[6][7][10]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may have a high activation energy that is not being met at the current temperature. The solvent might also be playing an inhibitory role by coordinating with the catalyst or substrate.
-
Solution:
-
Temperature: Incrementally increase the reaction temperature while monitoring by TLC or HPLC for product formation versus decomposition.
-
Solvent: Aprotic, non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane are generally preferred. Ethereal solvents (THF, Et₂O) can act as Lewis bases and should be used with caution.
-
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Substitution
This is a representative protocol and must be adapted based on the specific nucleophile and catalyst.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DCM, 20 mL per gram of substrate) via cannula or syringe. Cool the mixture to the desired initial temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, ZrCl₄, 1.1 - 2.0 eq) portion-wise to the stirred suspension. Caution: This can be highly exothermic. Maintain the internal temperature.
-
Activation: Allow the mixture to stir for 15-30 minutes to allow for complexation and activation.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq), either neat or as a solution in the same anhydrous solvent, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat to reflux as required. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by slow addition of a suitable reagent (e.g., ice-cold water, saturated aq. NaHCO₃, or Rochelle's salt solution for aluminum-based catalysts).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3x DCM).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
Section 4: Visual Guides & Data
Diagrams
Caption: Lewis acid (LA) coordinates to the bromine atom, creating a more potent leaving group and enhancing the carbon's electrophilicity.
Caption: The Lewis acid can either activate the desired reaction site (bromine) or be sequestered by the pyrimidine ring nitrogens.
Data Table
| Lewis Acid | Relative Strength | Common Solvents | Key Considerations & Potential Issues |
| AlCl₃, AlBr₃ | Very Strong | DCM, DCE, CS₂ | Highly hygroscopic. Can promote charring. Stoichiometric amounts often needed.[8] |
| FeCl₃, FeBr₃ | Strong | DCM, DCE | Less reactive than AlCl₃ but still very effective. Can be a source of radical initiation. |
| ZnCl₂ | Moderate | DCM, THF, Et₂O | Milder option, useful for sensitive substrates. Often requires higher temperatures. |
| SnCl₄, SnBr₄ | Strong | DCM | Good catalyst for Friedel-Crafts type reactions; used in specific homologation reactions.[11] |
| TiCl₄ | Very Strong | DCM | Extremely reactive and hygroscopic. Can cause polymerization with certain substrates. |
| ZrCl₄ | Strong | DCM | Shown to be highly effective for benzylic brominations, potentially via a radical pathway.[6][10] |
| BF₃·OEt₂ | Moderate | DCM, Et₂O | A convenient liquid source of BF₃. Less prone to causing rearrangements than stronger acids. |
Section 5: References
-
Smolecule. (2023). Buy 5-(Bromomethyl)pyrimidine | 25198-96-3. --INVALID-LINK--
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Benzylic Bromination. Chemical Communications, (34), 4003-4005. Available from: --INVALID-LINK--
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. Available from: --INVALID-LINK--
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. --INVALID-LINK--
-
Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700. Available from: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. --INVALID-LINK--
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Benzylic Bromination. Scite. --INVALID-LINK--
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Asian Journal, 3(8-9), 1581-1584. Available from: --INVALID-LINK--
-
Movassaghi, M., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21144-21149. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. --INVALID-LINK--
-
PubChem. 5-(Bromomethyl)pyrimidine. National Center for Biotechnology Information. --INVALID-LINK--
-
Kumar, S., et al. (2019). Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. ChemistrySelect, 4(4), 1431-1435. --INVALID-LINK--
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. --INVALID-LINK--
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. --INVALID-LINK--
-
University of Calgary. Ch12: Friedel-Crafts limitations. --INVALID-LINK--
-
ResearchGate. (2025). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. --INVALID-LINK--
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. --INVALID-LINK--
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. --INVALID-LINK--
-
ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science. --INVALID-LINK--
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scite.ai [scite.ai]
- 11. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low conversion rates in benzylic bromination reactions.
Technical Support Center: Benzylic Bromination Reactions
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. Here, we move beyond simple protocols to explore the underlying principles governing reaction success, providing a framework for logical troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the benzylic bromination reaction, often referred to as the Wohl-Ziegler reaction.
Q1: What is the fundamental mechanism of benzylic bromination with N-Bromosuccinimide (NBS)?
A1: Benzylic bromination with NBS is a free-radical chain reaction.[1][2] The process is favored at the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[3][4][5] The currently accepted Goldfinger mechanism proposes that NBS serves as a source to maintain a very low concentration of molecular bromine (Br₂).[6] The reaction proceeds in three main stages:
-
Initiation: A radical initiator (like AIBN or benzoyl peroxide) or UV light generates a small number of bromine radicals (Br•) from the trace Br₂ present.[1][7]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule to yield the desired benzyl bromide and another bromine radical, which continues the chain. The HBr byproduct reacts with NBS to regenerate the necessary Br₂.[8][9]
-
Termination: The reaction ceases when two radicals combine.[1]
Q2: Why is NBS preferred over using Br₂ directly for benzylic bromination?
A2: While Br₂ can be used, NBS is generally superior for selectivity. Using a high concentration of molecular bromine can lead to undesirable side reactions, such as electrophilic addition to any double bonds present or electrophilic aromatic substitution on the benzene ring.[8] NBS ensures that Br₂ is generated in situ at a very low and constant concentration, which kinetically favors the radical substitution pathway at the benzylic position over competing ionic pathways.[3]
Q3: What are the most critical factors for achieving high conversion in this reaction?
A3: The success of a benzylic bromination hinges on three core pillars:
-
Purity of Reagents: Impure NBS is a primary cause of failure. Succinimide, an impurity in old NBS, can react with HBr and inhibit the regeneration of Br₂.
-
Effective Radical Initiation: The reaction will not proceed without a sufficient concentration of radicals. This requires a reliable radical initiator used at the correct temperature or an adequate light source.
-
Absence of Inhibitors: Radical scavengers, such as oxygen or certain impurities, can quench the chain reaction, leading to low or no conversion.
Q4: Can I run this reaction without chlorinated solvents like carbon tetrachloride (CCl₄)?
A4: Yes, and it is highly encouraged due to the toxicity and environmental impact of CCl₄. Acetonitrile is an excellent alternative solvent as both NBS and the succinimide byproduct are reasonably soluble in it.[10][11][12] Other non-polar solvents like cyclohexane or benzene can also be used. Studies have shown that polar solvents can even increase the reaction rate compared to apolar ones.[13]
Part 2: In-Depth Troubleshooting Guide
This section provides specific, actionable advice for common problems encountered during benzylic bromination experiments.
Issue 1: The reaction fails to start or shows minimal conversion.
Q: I've assembled my reaction (substrate, NBS, AIBN in acetonitrile), and after several hours at reflux, TLC/LCMS analysis shows only starting material. What went wrong?
A: This is a classic initiation failure. The radical chain reaction has not started or is being immediately quenched.
-
Root Cause Analysis 1: Reagent Purity
-
NBS Quality: Commercial NBS degrades over time, developing a yellow or orange color due to liberated Br₂ and the accumulation of succinimide. Succinimide is hygroscopic and can introduce water, which may interfere with the reaction. Critically, aged NBS may lack the potency to sustain the radical chain.
-
Solution: Recrystallize your NBS from water before use.[14][15][16] Pure NBS should be a white crystalline solid. This is the single most effective step to ensure reproducibility. See Protocol 1 for a detailed methodology.
-
-
Root Cause Analysis 2: Radical Initiator
-
AIBN Temperature: Azobisisobutyronitrile (AIBN) requires a specific temperature range to decompose and generate radicals effectively. Its decomposition rate is highly temperature-dependent. The typical operating temperature is between 65–85 °C.[17][18] If your reaction temperature is too low, the rate of radical generation will be too slow to initiate the chain reaction.
-
Solution: Ensure your reaction temperature is appropriate for your chosen initiator. For AIBN, refluxing acetonitrile (~82 °C) is ideal. If using a lower boiling point solvent, consider a different initiator with a lower decomposition temperature.
-
-
Root Cause Analysis 3: Presence of Inhibitors
-
Atmospheric Oxygen: Oxygen is a diradical and an efficient radical scavenger. Its presence can significantly inhibit or completely halt radical chain reactions.
-
Solution: Degas your solvent before use by sparging with an inert gas like nitrogen or argon for 15-30 minutes. Maintain a positive pressure of inert gas over the reaction for its entire duration.
-
Troubleshooting Workflow: No Reaction
Caption: Troubleshooting workflow for initiation failure.
Issue 2: The reaction is slow and gives a low yield of the desired monobrominated product.
Q: My reaction works, but I only get about 30% conversion to the monobromide after 24 hours, along with a lot of starting material and some dibrominated product. How can I improve the yield and rate?
A: This indicates a suboptimal reaction rate, potentially due to electronic effects, insufficient initiation, or poor reaction setup.
-
Root Cause Analysis 1: Substrate Reactivity
-
Electronic Effects: The stability of the benzylic radical is key. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Cl) on the aromatic ring destabilize the radical intermediate, slowing down the rate of hydrogen abstraction.[10][13] Conversely, electron-donating groups accelerate the reaction.
-
Solution: For deactivated substrates, you may need to increase the amount of initiator (e.g., from 1-2 mol% to 5-10 mol%), use a higher-boiling solvent to increase the reaction temperature, or extend the reaction time.[10] Continuous irradiation with a suitable lamp can also be more effective than thermal initiation for stubborn substrates.[19]
-
-
Root Cause Analysis 2: Inefficient Initiation
-
Initiator Half-Life: Radical initiators have a finite half-life at a given temperature. A single initial charge of AIBN may be largely consumed before your substrate has fully reacted, especially in slow reactions.
-
Solution: Consider portion-wise addition of the radical initiator. Add a portion at the beginning of the reaction and then subsequent smaller portions every few hours. This maintains a more consistent radical concentration throughout the reaction.
-
-
Root Cause Analysis 3: Over-bromination
-
Stoichiometry: The formation of dibrominated product suggests that the local concentration of the brominating agent is too high relative to the starting material. This can happen if the reaction is run at a very high concentration or if mixing is poor.
-
Solution: Use only a slight excess of NBS (typically 1.05 to 1.1 equivalents).[10] Ensure vigorous stirring. For highly reactive substrates, consider adding the solid NBS in portions over time to maintain a low concentration.
-
Data Summary: Common Radical Initiators
| Initiator | Abbreviation | Typical Temp. Range (°C) | 10-hr Half-Life Temp. (°C) | Notes |
| Azobisisobutyronitrile | AIBN | 65 - 85 °C[17][18] | ~65 °C | Most common, clean decomposition to nitrogen gas and cyanoisopropyl radicals.[17][20] |
| Benzoyl Peroxide | BPO | 80 - 100 °C | ~73 °C | Safer than AIBN in some respects but can lead to oxygenated byproducts.[20] |
| Dibenzoyl Peroxide | DBPO | 90 - 110 °C | ~95 °C | Used for higher temperature reactions. |
Issue 3: Significant formation of side products, particularly bromination on the aromatic ring.
Q: My desired benzyl bromide is formed, but I'm also getting a significant amount of a product with bromine on the aromatic ring. Why is this happening?
A: This indicates that a competing electrophilic aromatic substitution reaction is occurring alongside the desired radical pathway.
-
Root Cause Analysis 1: Accumulation of Br₂ and HBr
-
Mechanism Switch: The radical pathway is favored by a low concentration of Br₂. If Br₂ accumulates, it can be activated by trace acids (like the HBr byproduct) or impurities, leading to electrophilic attack on the electron-rich aromatic ring. This is especially problematic for substrates with strongly activating groups (e.g., -OCH₃, -OH, -NR₂).
-
Solution 1: Ensure your NBS is pure. Impurities can accelerate the decomposition of NBS to Br₂.
-
Solution 2: Add a non-nucleophilic radical-tolerant base, such as calcium carbonate or sodium carbonate, to the reaction mixture. This will scavenge the HBr byproduct as it is formed, preventing it from reacting with NBS to generate excess Br₂.
-
Solution 3: Work at higher dilution. Lowering the concentration of all reagents can help maintain the low-concentration conditions required for the radical pathway to dominate.
-
Reaction Mechanism: Radical vs. Ionic Pathways
Caption: Competing radical and ionic bromination pathways.
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
Objective: To purify commercial NBS, removing succinimide and adsorbed Br₂, ensuring optimal reactivity.
Materials:
-
Impure, yellow/orange NBS
-
Deionized water
-
Large Erlenmeyer flask (e.g., 2 L for 100 g NBS)
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
-
High-vacuum pump
Procedure:
-
Preparation: For every 10 grams of impure NBS, prepare 100 mL of deionized water.[15]
-
Dissolution: Add the water to the large Erlenmeyer flask and heat it to 90-95 °C. Do not boil.[15]
-
Addition of NBS: Vigorously stir the hot water and add the impure NBS powder in portions. Continue stirring until all the solid has dissolved. The solution will likely be pale yellow.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. As the solution cools, pure NBS will precipitate as white, needle-like crystals.[16][21]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[16]
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum for several hours to remove all traces of water. Store the pure, white NBS in a desiccator, protected from light.
Protocol 2: General Procedure for Benzylic Bromination
Objective: To perform a standard benzylic bromination of an activated or neutral alkylbenzene (e.g., 4-ethyltoluene).
Materials:
-
4-ethyltoluene (1 equivalent)
-
Recrystallized NBS (1.05 equivalents)[10]
-
AIBN (0.02 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. The three-neck flask should be equipped with a reflux condenser, a magnetic stir bar, and a septum for inert gas and reagent addition.
-
Degassing: Add the required volume of acetonitrile to the flask. Bubble nitrogen or argon gas through the solvent for 20 minutes to remove dissolved oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the 4-ethyltoluene, recrystallized NBS, and AIBN to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (~82 °C for acetonitrile).
-
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction may take 4-8 hours. The disappearance of the starting material and the appearance of a new, typically less polar, spot/peak indicates product formation. The solid succinimide byproduct will float to the top as the reaction progresses.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh acetonitrile.
-
Extraction: Combine the filtrates and remove the acetonitrile under reduced pressure. Dissolve the resulting oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.
References
- 1. byjus.com [byjus.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative analysis of reductive amination vs direct alkylation of pyrimidines.
Commencing Literature Review
I'm starting a comprehensive literature search to gather reliable information on reductive amination and direct alkylation of pyrimidines. The primary focus is understanding reaction mechanisms, scope, limitations, and the necessary experimental conditions. This foundational research is crucial for further developments.
Deepening the Comparative Analysis
I've moved on to identifying specific published examples that directly compare reductive amination and direct alkylation of pyrimidines. I'm carefully analyzing yields, side products, and reaction efficiency data to build a strong foundation for comparison. I'm focusing on the structural details and the choice of reagents for both methods. Next, I'll detail the synthetic processes.
Analyzing Foundational Mechanisms
I'm now zeroing in on the mechanistic aspects of both reductive amination and direct alkylation. Delving into the specific examples, I'll pay close attention to experimental details and compare reaction outcomes. The next step is detailed experimental protocol development, which is critical.
A Comparative Guide to Batch vs. Flow Chemistry for the Bromination of Pyrimidines
For researchers, scientists, and drug development professionals, the synthesis of brominated pyrimidines represents a critical step in the creation of a vast array of biologically active compounds and pharmaceutical intermediates.[1][2] The pyrimidine motif is a cornerstone in medicinal chemistry, and the introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution.[3] However, the bromination of these electron-deficient heteroaromatics is not without its challenges, often involving hazardous reagents and exothermic conditions that demand careful consideration of the reaction methodology.[1][4][5]
This guide provides an in-depth, objective comparison of traditional batch processing versus modern continuous-flow technology for the bromination of pyrimidines. We will delve into the core principles, safety considerations, and performance outcomes of each approach, supported by experimental data and detailed protocols, to empower you with the knowledge to select the optimal technology for your synthetic needs.
The Challenge of Conventional Batch Bromination
For decades, batch reactors have been the workhorse of synthetic chemistry, valued for their flexibility in small-scale, exploratory work.[5][6] A typical batch bromination involves charging a round-bottom flask with the pyrimidine substrate and a solvent, followed by the controlled, often dropwise, addition of a brominating agent.[1][5]
While conceptually simple, this method presents several inherent difficulties, particularly when scaling up:
-
Safety Hazards: Bromination is frequently exothermic, and the large volume of a batch reactor has a low surface-area-to-volume ratio, making efficient heat dissipation a significant challenge.[5] This can lead to the formation of hot spots and an increased risk of thermal runaway reactions, especially when using highly reactive and toxic reagents like molecular bromine (Br₂).[4][7] Strict engineering controls, such as dedicated storage rooms with scrubbers and non-aqueous heat transfer fluids, are often necessary to mitigate these risks.[8]
-
Poor Mass Transfer & Mixing: Inefficient mixing in large vessels can lead to localized areas of high reagent concentration, promoting the formation of undesirable side products, such as polybrominated species or regioisomers.[7][9] This directly impacts product purity and yield.
-
Scalability Issues: Scaling a batch bromination is not a linear process.[6][10] The challenges in maintaining consistent heat and mass transfer often lead to different outcomes at larger scales, necessitating extensive re-optimization and potentially compromising product quality.[6][7] For photochemical reactions, the "photon-flux limitation" in batch makes scaling particularly difficult, leading to prolonged reaction times.[7]
-
Handling of Hazardous Reagents: The storage, transport, and handling of bulk quantities of molecular bromine pose significant safety and environmental risks.[4][11] While alternative reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often used, they can also present challenges and may require specific conditions for activation.[3][12][13]
The Flow Chemistry Paradigm: A Safer, More Efficient Alternative
Continuous-flow chemistry addresses the fundamental limitations of batch processing by performing reactions in a continuously moving stream within a microreactor or coiled tubing.[9][14] This paradigm shift offers profound advantages for hazardous reactions like bromination.
The core strengths of flow chemistry are rooted in its physical dimensions:
-
Intrinsic Safety: The reaction volume at any given moment is exceptionally small, drastically minimizing the potential impact of an exothermic event or runaway reaction.[10][15][16] This downsizing of the reactive zone is a key safety feature.[15]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation, enabling precise temperature control and preventing the formation of hot spots.[5][16][17] This leads to cleaner reactions with fewer byproducts.[7]
-
Precise Reaction Control: Parameters such as temperature, pressure, stoichiometry, and residence time (the time reactants spend in the heated zone) are controlled with high precision by adjusting flow rates and reactor dimensions.[9][10][14] This level of control results in highly reproducible and consistent product quality.[6][14]
-
Streamlined Scalability: Scaling up a flow process, often referred to as "scaling out," is achieved by simply running the system for a longer duration or by operating multiple reactors in parallel.[6][10] This avoids the re-optimization challenges inherent in batch scale-up.
-
In-Situ Reagent Generation: Flow chemistry is ideally suited for the on-demand, in-situ generation of hazardous reagents like Br₂.[4][5] For example, streams of hydrobromic acid (HBr) and an oxidant (e.g., sodium hypochlorite, NaOCl) can be mixed just moments before reacting with the substrate, eliminating the need to store or handle molecular bromine.[4][5][11]
Head-to-Head Comparison: Bromination of a Pyrimidine Precursor
The advantages of flow chemistry are not merely theoretical. Experimental data from the synthesis of a 5-bromomethylpyrimidine, a key precursor for the cholesterol-lowering drug Rosuvastatin, provides a stark comparison.[7] The reaction involves the photochemical bromination of a 5-methylpyrimidine using NBS.
| Parameter | Batch Process | Continuous-Flow Process | Advantage |
| Reaction Time | 16–64 hours (on millimolar scale) | Minutes | Flow [7] |
| Productivity | Low; substantially unscalable | High; markedly increased | Flow [7] |
| Product Purity | Lower; formation of regioisomers and polybrominated byproducts | Higher; significantly lower overall levels of side products | Flow [7] |
| Scalability | Problematic due to overbromination and prolonged reaction times | Straightforward and successful | Flow [7] |
| Safety | Risk of photodegradation of the product and handling of reagents in bulk | Contained system, small reaction volume, better temperature control | Flow [7][10] |
This case study clearly demonstrates that for this challenging pyrimidine bromination, the flow-mode approach was superior in every critical aspect: speed, productivity, purity, and scalability.[7]
Experimental Protocols
To provide a practical framework, we present detailed, representative protocols for the bromination of an activated pyrimidine substrate.
Protocol 1: Batch Bromination with N-Bromosuccinimide (NBS)
This protocol is a generalized procedure based on established methods for the bromination of pyrimidine rings.[1][2][12]
Materials:
-
Pyrimidine substrate (e.g., 2-amino-4-methylpyrimidine) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[13]
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Quenching solution (e.g., aqueous sodium thiosulfate)
Procedure:
-
Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 mmol) to the cooled solution in one portion.
-
Stir the resulting mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.
Causality Behind Choices:
-
NBS: Chosen as a safer, solid alternative to liquid bromine.[12]
-
Acetonitrile: A common polar aprotic solvent that facilitates the dissolution of the pyrimidine and NBS.
-
0°C: The low temperature helps to control the reaction rate and minimize the formation of side products from this exothermic reaction.
-
Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine or NBS, ensuring a safe workup.
Protocol 2: Continuous-Flow Bromination with In-Situ Generated Bromine
This protocol is adapted from established flow bromination methods for aromatic compounds, which are directly applicable to many heterocyclic systems.[4][5][11][18]
Materials & Equipment:
-
Continuous-flow reactor system with at least three pump channels, T-mixers, a coiled residence time unit (e.g., PFA or FEP tubing), and a back-pressure regulator.
-
Pyrimidine substrate solution (1.0 eq in a suitable organic solvent, e.g., dichloromethane).
-
Hydrobromic acid solution (HBr, aqueous, e.g., 48%).
-
Sodium hypochlorite solution (NaOCl, aqueous, e.g., commercial bleach).
-
Aqueous sodium sulfite solution for in-line quenching.
Procedure:
-
Prepare three stock solutions: (A) Pyrimidine substrate in dichloromethane; (B) Aqueous HBr; (C) Aqueous NaOCl.
-
Set up the flow reactor system. Pump streams B (HBr) and C (NaOCl) are first combined in a T-mixer. The in-situ generated aqueous bromine stream immediately enters a second T-mixer.
-
Simultaneously, pump stream A (pyrimidine substrate) to the second T-mixer, where it combines with the aqueous bromine stream.
-
The resulting biphasic mixture flows through a residence time unit (e.g., a 10 mL PFA coil) heated to the desired temperature (e.g., 40°C). The residence time is precisely controlled by the total flow rate (e.g., a 1.0 mL/min total flow rate in a 10 mL reactor gives a 10-minute residence time).
-
The reaction mixture exiting the residence unit is continuously combined with a stream of aqueous sodium sulfite in a third T-mixer to quench any unreacted bromine.
-
The quenched mixture is collected at the outlet. The organic and aqueous layers are separated.
-
The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product. Purification may be simpler due to the high selectivity of the process.[5]
Causality Behind Choices:
-
In-Situ Generation: This approach completely avoids the handling of molecular bromine, representing a significant safety enhancement.[4][5] The production rate is tailored to the consumption rate.[4]
-
Biphasic System: The use of an organic solvent for the substrate and an aqueous phase for the reagents is common. Efficient mixing in the flow reactor overcomes phase transfer limitations.[9]
-
Precise Temperature & Residence Time Control: Flow chemistry allows for operating at elevated temperatures safely, which can significantly accelerate the reaction rate compared to batch processes that are often run at low temperatures for safety.[16] Precise control over residence time ensures optimal conversion while minimizing byproduct formation.[17]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both batch and continuous-flow bromination.
Caption: Experimental workflow for a typical batch bromination of a pyrimidine.
Caption: Experimental workflow for continuous-flow bromination with in-situ reagent generation.
Conclusion and Future Outlook
For the bromination of pyrimidines, continuous-flow technology consistently demonstrates significant advantages over traditional batch processing.[5] The primary benefits of superior safety, control, efficiency, and scalability make it a compelling platform for both process development and manufacturing.[5][14] While batch reactors will retain their value for small-scale, initial discovery efforts due to their flexibility, the adoption of flow chemistry is a clear path toward developing more robust, safer, and economically viable processes for producing these vital chemical building blocks. As the technology becomes more accessible and expertise more widespread, continuous-flow methods are poised to become the new standard for performing challenging and hazardous chemistries in the pharmaceutical and chemical industries.[9][15]
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. aragen.com [aragen.com]
- 10. comchart.com [comchart.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [ouci.dntb.gov.ua]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 15. pharmtech.com [pharmtech.com]
- 16. freactor.com [freactor.com]
- 17. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 18. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Pyrimidine Functionalization: Navigating Alternatives to 5-(Bromomethyl)pyrimidine Hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates robust and versatile methods for its functionalization. 5-(Bromomethyl)pyrimidine hydrobromide has long been a go-to reagent for introducing a reactive methylene group at the C5 position, a key step in the synthesis of a diverse array of compounds. However, its lachrymatory nature, limited stability, and the often-harsh reaction conditions required for its use have driven the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of viable alternatives, offering experimental insights and data to inform your selection of the most appropriate method for your specific synthetic challenge.
The Incumbent: Understanding the Utility and Drawbacks of 5-(Bromomethyl)pyrimidine
5-(Bromomethyl)pyrimidine is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles. The hydrobromide salt is often used to improve its handling and stability. The primary advantage of this reagent lies in its directness: a one-step process to introduce a C5-methylene linker.
However, its reactivity is a double-edged sword. The compound is a lachrymator and requires careful handling. Its stability can be an issue, particularly on scale-up, and the hydrobromide salt necessitates the use of a base to liberate the free base for reaction, which can complicate reactions with base-sensitive substrates.
This guide will explore three major categories of alternatives:
-
Direct Analogues: Modifying the leaving group on the 5-methylpyrimidine.
-
Cross-Coupling Strategies: Building the C5-substituent via modern catalytic methods.
-
Functional Group Interconversion: Utilizing alternative functional groups at the C5 position as precursors.
Section 1: Direct Analogues - A Tale of Halogens and Beyond
The most straightforward alternatives to 5-(bromomethyl)pyrimidine involve replacing the bromide with a different leaving group. The choice of leaving group can significantly impact reactivity, stability, and cost.
5-(Chloromethyl)pyrimidine: A More Stable, Less Reactive Cousin
5-(Chloromethyl)pyrimidine is a commonly used alternative. While direct, quantitative comparisons of reactivity are scarce in the literature, general principles of nucleophilic substitution suggest that the C-Cl bond is less reactive than the C-Br bond. This translates to a more stable and often more economical reagent, but may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the bromo-analogue.[1]
Comparative Reactivity: A study on the aminolysis of halopyrimidines indicated that bromopyrimidines are generally more reactive than their chloro counterparts, although the difference in rates was not substantial (less than threefold).[1]
In Situ Activation of 5-(Hydroxymethyl)pyrimidine: The Mitsunobu Reaction
A more versatile approach involves the use of the stable and commercially available 5-(hydroxymethyl)pyrimidine as a precursor. The hydroxyl group can be activated in situ towards nucleophilic substitution using the Mitsunobu reaction.[2][3][4] This reaction offers mild conditions and is compatible with a broad range of nucleophiles.
Mechanism of the Mitsunobu Reaction: The alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), forming a good leaving group that is then displaced by a nucleophile in an SN2 reaction.[4]
Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 5-(Aminomethyl)pyrimidine Derivative
-
To a solution of 5-(hydroxymethyl)pyrimidine (1.0 eq.), the desired amine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)pyrimidine derivative.
Rationale: The Mitsunobu reaction avoids the handling of a reactive halomethylpyrimidine. The in situ activation provides a high degree of control and is often successful where direct alkylation with the bromo- or chloro-derivatives fails.
Section 2: Cross-Coupling Strategies - Precision and Versatility
Modern palladium-catalyzed cross-coupling reactions offer powerful alternatives for C-C and C-N bond formation at the C5 position, completely circumventing the need for a reactive methyl halide.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Finesse
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds.[5][6] Starting from 5-bromopyrimidine, a wide variety of aryl, heteroaryl, and alkyl groups can be introduced at the C5 position using the corresponding boronic acid or ester. This strategy is particularly useful when the desired substituent is not amenable to nucleophilic substitution.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
-
To a degassed mixture of 5-bromopyrimidine (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%).[5]
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Rationale: The Suzuki coupling offers exceptional functional group tolerance and allows for the introduction of a vast array of substituents that would be difficult to install via nucleophilic displacement.
Buchwald-Hartwig Amination: A Direct Route to C-N Bonds
For the direct formation of C-N bonds at the C5 position, the Buchwald-Hartwig amination is an invaluable tool.[7][8][9] This palladium-catalyzed reaction couples 5-bromopyrimidine with a wide range of primary and secondary amines, offering a more direct and often milder alternative to the two-step process of introducing a bromomethyl group followed by amination.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine
-
In a glovebox or under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq.), the desired amine (1.2 eq.), a base (e.g., NaOtBu or K₃PO₄) (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP) (2-4 mol%) in an anhydrous, degassed solvent such as toluene or dioxane.[7]
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Rationale: This method provides a direct and highly efficient route to 5-aminopyrimidines, avoiding the often problematic synthesis and handling of aminomethylating agents.
Section 3: Functional Group Interconversion - A Change in Strategy
Instead of a reactive methyl halide, other functional groups at the C5 position can serve as versatile handles for introducing desired functionalities.
5-Formylpyrimidine: A Gateway to Diverse Functionalities
5-Formylpyrimidine is a stable, crystalline solid that can be a precursor to a variety of functional groups.
-
Reductive Amination: The aldehyde can be converted to a primary or secondary amine via reductive amination.[10][11] This two-step, one-pot procedure involves the formation of an imine with the desired amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to C5-vinylpyrimidines which can be further functionalized.[12][13]
5-Cyanopyrimidine: A Precursor for Amines and Ketones
5-Cyanopyrimidine is another stable precursor.
-
Reduction to Amines: The nitrile group can be reduced to a primary amine (5-aminomethylpyrimidine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Grignard Reaction: Addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone.[14][15][16] This provides a route to 5-acylpyrimidines.
Comparison of Alternatives
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| 5-(Bromomethyl)pyrimidine | 5-Methylpyrimidine | NBS, AIBN | Direct, one-step functionalization | Lachrymatory, unstable, requires base | 60-80% |
| 5-(Chloromethyl)pyrimidine | 5-Methylpyrimidine | NCS, AIBN | More stable and economical than bromo- | Less reactive, may require harsher conditions | 50-70% |
| Mitsunobu Reaction | 5-(Hydroxymethyl)pyrimidine | PPh₃, DEAD/DIAD | Mild conditions, broad substrate scope | Stoichiometric phosphine oxide byproduct | 70-90% |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Boronic acid, Pd catalyst, base | Excellent functional group tolerance | Requires synthesis of boronic acids | 70-95% |
| Buchwald-Hartwig Amination | 5-Bromopyrimidine | Amine, Pd catalyst, ligand, base | Direct C-N bond formation, mild | Catalyst and ligand cost | 70-95% |
| Reductive Amination | 5-Formylpyrimidine | Amine, reducing agent | Mild, one-pot procedure | Two-step process from the aldehyde | 60-85% |
| Wittig Reaction | 5-Formylpyrimidine | Phosphonium ylide | Forms C=C bonds | Stoichiometric phosphine oxide byproduct | 50-80% |
| Grignard Reaction | 5-Cyanopyrimidine | Grignard reagent | Forms C-C bonds to create ketones | Sensitive to acidic protons | 40-70% |
Conclusion: Choosing the Right Path Forward
The optimal alternative to this compound is highly dependent on the specific synthetic target and the constraints of the project.
-
For simple nucleophilic substitutions where stability and cost are concerns, 5-(chloromethyl)pyrimidine is a reasonable choice, accepting a potential decrease in reactivity.
-
When mild conditions and broad nucleophile scope are paramount, the Mitsunobu reaction with 5-(hydroxymethyl)pyrimidine offers an elegant solution.
-
For the introduction of complex carbon-based substituents , the Suzuki-Miyaura coupling provides unparalleled versatility.
-
For the direct and efficient synthesis of 5-aminopyrimidines , the Buchwald-Hartwig amination is often the superior strategy.
-
When a different synthetic disconnection is desirable, utilizing 5-formylpyrimidine or 5-cyanopyrimidine opens up a range of possibilities through well-established named reactions.
By understanding the nuances of each of these alternatives, researchers can move beyond the limitations of 5-(bromomethyl)pyrimidine and unlock new avenues for the efficient and innovative synthesis of functionalized pyrimidines.
References
- 1. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines [jstage.jst.go.jp]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
The Evolving Landscape of Tuberculosis Treatment: A Comparative Guide to the Biological Activity of Substituted Pyrimidine Derivatives against Mycobacterium tuberculosis
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous search for novel therapeutic agents.[1][2] Traditional treatment regimens are lengthy and can be associated with significant side effects, leading to poor patient compliance and the further development of resistance.[3][4] In this landscape, heterocyclic compounds have emerged as a promising avenue for the development of new anti-tuberculosis drugs, with pyrimidine derivatives showing significant potential.
This guide provides a comprehensive overview and comparative analysis of the biological activity of substituted pyrimidine derivatives against M. tuberculosis. We will delve into their synthesis, in-vitro efficacy, structure-activity relationships, and potential mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals in the field of infectious diseases.
The Rationale for Pyrimidine Scaffolds in Anti-TB Drug Discovery
The pyrimidine nucleus is a fundamental building block in various biological processes, making it an attractive scaffold for medicinal chemistry. Its presence in natural and synthetic compounds with a wide range of biological activities has spurred investigations into its potential as an anti-tubercular agent. The core idea is to leverage the structural versatility of the pyrimidine ring to design molecules that can specifically target essential pathways in M. tuberculosis while exhibiting minimal toxicity to the host.
Synthesis of Substituted Pyrimidine Derivatives: A Generalized Approach
The synthesis of substituted pyrimidine derivatives as potential anti-tubercular agents often involves a multi-step process. A common and effective strategy is the sequential substitution on a pyrimidine core. The following protocol outlines a generalized synthetic route, with the understanding that specific reaction conditions may be optimized based on the desired substitutions.
Experimental Protocol: Generalized Synthesis of Substituted Pyrimidine Derivatives
-
Starting Material: The synthesis typically begins with a commercially available di-chlorinated pyrimidine, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
-
First Nucleophilic Substitution: The first substitution is often achieved by reacting the starting material with an appropriate amine or aniline derivative. For instance, reaction with lithium anilide can afford a 4,6-dichloro-N-phenylpyrimidin-2-amine intermediate.[5] The choice of the nucleophile at this stage is critical as it will form one of the key side chains of the final compound.
-
Second Nucleophilic Substitution: The second chlorine atom is then substituted by reacting the intermediate with another amine or hydrazine. This step allows for the introduction of a second point of diversity in the molecule.
-
Hydrazone Formation (if applicable): If a hydrazine was used in the previous step, the resulting hydrazine derivative can be condensed with an appropriate aldehyde to form a hydrazone. This is a common strategy to introduce further structural diversity and has been shown to be effective in enhancing anti-tubercular activity.[5]
-
Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity before biological evaluation.
The rationale behind this step-wise approach is to create a library of compounds with diverse substitutions at key positions on the pyrimidine ring. This diversity is crucial for exploring the structure-activity relationship and identifying the most potent and selective anti-tubercular agents.
In-Vitro Anti-Mycobacterial Activity: A Comparative Analysis
The primary measure of the potential of these compounds is their in-vitro activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following table summarizes the MIC values of representative substituted pyrimidine derivatives against the H37Rv strain of M. tuberculosis and, where available, against drug-resistant strains.
| Compound ID | Substitution at C5 | Other Key Substitutions | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR-TB | Reference |
| 16j | Chloro | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline at C2, naphthalen-1-yl at C4 | Not explicitly stated in µg/mL, but potent | Not specified | [1][2] |
| JSF-2019 | Nitro | Varied hydrazone at C2 | ~0.06 | Active | [5] |
| JSF-2245 | Nitro | Varied hydrazone at C2 | ~0.06 | Active | [5] |
| JSF-2332 | Nitro | Varied hydrazone at C6 | ~0.18 | Active | [5] |
| 5-Dodecyloxymethyl-2ʹ-deoxyuridine | Dodecyloxymethyl | Deoxyuridine | 50 | Not specified | [6] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Reading the Results: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Structure-Activity Relationship (SAR): Unlocking the Key to Potency
The analysis of the relationship between the chemical structure of the pyrimidine derivatives and their biological activity is crucial for the rational design of more potent compounds.
Based on the available data, several key SAR trends can be identified:
-
Substitution at Position 5: The presence of an electron-withdrawing group, such as a halogen (chloro) or a nitro group, at the 5-position of the pyrimidine ring appears to be beneficial for anti-tubercular activity.[1][2][5]
-
Substitutions at Positions 2, 4, and 6: The nature of the substituents at these positions plays a critical role in determining the potency of the compounds. Large, hydrophobic, and aromatic or heterocyclic groups are often found in the most active derivatives.[1][2] The presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline moiety at the C2 position has been shown to significantly enhance activity.[1][2]
-
The Role of Linkers: The use of linkers, such as a hydrazone bridge, allows for the introduction of a wide variety of substituents, which can be fine-tuned to optimize the activity and pharmacokinetic properties of the compounds.[5]
Potential Mechanisms of Action: Hitting Mtb Where It Hurts
The precise mechanism of action for many substituted pyrimidine derivatives against M. tuberculosis is still under investigation. However, several potential targets have been proposed based on experimental evidence and in-silico modeling.
One of the most promising proposed targets is dihydrofolate reductase (DHFR) .[1][2] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR would disrupt these vital processes, leading to bacterial cell death. The structural similarity of some pyrimidine derivatives to the natural substrate of DHFR supports this hypothesis.
Another potential mechanism involves the activation of the compounds by mycobacterial enzymes, similar to the nitroimidazole prodrugs. Some nitro-substituted pyrimidines may be activated by the F420-dependent glucose-6-phosphate dehydrogenase, leading to the generation of reactive nitrogen species that are toxic to the bacteria.[5]
Comparative Performance: How Do They Stack Up Against Existing Drugs?
A critical aspect of evaluating new anti-tubercular candidates is to compare their performance against existing first- and second-line drugs. This comparison should not only include efficacy (MIC) but also safety, which is often assessed by determining the cytotoxicity and calculating the selectivity index (SI).
Cytotoxicity (CC50): This is the concentration of a compound that causes a 50% reduction in the viability of host cells (e.g., Vero cells or human macrophage cell lines). A higher CC50 value indicates lower cytotoxicity.
Selectivity Index (SI): The SI is a ratio that compares the cytotoxicity of a compound to its anti-tubercular activity (SI = CC50 / MIC). A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to the host cells.
| Compound/Drug | MIC (µg/mL) vs. H37Rv | CC50 (µM) vs. Vero Cells | Selectivity Index (SI) |
| Isoniazid | 0.02-0.04 | >100 | >2500 |
| Rifampicin | 0.2-0.4 | >50 | >125 |
| JSF-2019 | ~0.06 | >60 | >1000 |
| JSF-2245 | ~0.06 | >60 | >1000 |
| JSF-2332 | ~0.18 | >60 | >333 |
The data suggests that some of the novel substituted pyrimidine derivatives, such as JSF-2019 and JSF-2245, exhibit potent anti-tubercular activity comparable to first-line drugs like isoniazid, while also demonstrating a favorable selectivity index.[5] This indicates their potential as promising lead compounds for further development.
Future Perspectives and Conclusion
Substituted pyrimidine derivatives represent a promising and versatile class of compounds in the ongoing fight against tuberculosis. The ability to readily modify their structure allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Synthesis and screening of more diverse libraries of 5-halogenated pyrimidine derivatives to further explore the SAR and identify compounds with improved potency, particularly against MDR and XDR strains.
-
In-depth mechanistic studies to definitively identify the molecular targets of the most promising candidates. This will enable a more rational approach to drug design and help in predicting and overcoming potential resistance mechanisms.
-
Comprehensive pre-clinical evaluation of the lead compounds, including in-vivo efficacy studies in animal models of tuberculosis and detailed pharmacokinetic and toxicological profiling.
References
- 1. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidines as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unisciencepub.com [unisciencepub.com]
structure-activity relationship of 5-substituted pyrimidine antitumor agents.
A Comparative Guide to Structure-Activity Relationships
For researchers in oncology drug discovery, the pyrimidine scaffold is a cornerstone of chemotherapeutic design. Its role as a fundamental building block of nucleic acids makes it an ideal template for creating antimetabolites that disrupt the rapid proliferation of cancer cells. The archetypal example, 5-Fluorouracil (5-FU), has been a frontline treatment for decades, primarily for colorectal and breast cancers. The clinical success of 5-FU hinges on the strategic placement of a fluorine atom at the 5-position of the uracil ring. This seemingly minor modification has profound biological consequences, highlighting the critical importance of the C5-substituent in defining the anticancer potential of this class of compounds.
This guide provides an in-depth comparison of how different substituents at the 5-position of the pyrimidine ring influence antitumor activity. We will explore the structure-activity relationships (SAR) that govern efficacy, delve into the mechanistic underpinnings, and provide standardized protocols for evaluating these agents, empowering drug development professionals to make informed decisions in the rational design of next-generation pyrimidine-based therapies.
The Core Mechanism: Targeting Thymidylate Synthase
The primary mechanism of action for many 5-substituted pyrimidine antitumor agents is the inhibition of thymidylate synthase (TS). TS is the sole de novo source of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By blocking TS, these drugs starve cancer cells of the necessary building blocks for DNA replication, leading to what is often termed "thymineless death."
The process begins when the pyrimidine analog, such as 5-FU, enters the cell and is converted into its active metabolite, fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate. The substituent at the 5-position is crucial for the stability of this inhibitory complex. In the case of 5-FU, the high electronegativity of the fluorine atom prevents the natural catalytic reaction from completing, effectively locking the enzyme in an inactive state. This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by 5-FU.
Comparative Analysis of 5-Position Substituents
The choice of substituent at the 5-position dramatically influences a compound's biological activity. Factors such as size, electronegativity, lipophilicity, and the potential for additional molecular interactions all play a role in determining inhibitory potency and cellular efficacy.
Halogens: The Power of Electronegativity
The substitution of a halogen at the C5 position is a well-established strategy. The high electronegativity of halogens, particularly fluorine, is key to their mechanism.
-
Fluorine (-F): As seen in 5-FU, the C-F bond is exceptionally strong and the fluorine atom's small size and high electronegativity make it a potent mechanism-based inhibitor of TS.
-
Trifluoromethyl (-CF3): This group is highly lipophilic and strongly electron-withdrawing. The introduction of a trifluoromethyl group can enhance bioavailability and metabolic stability. Studies on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown potent anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range against various cancer cell lines.
Alkyl and Aryl Groups: Exploring Steric and Lipophilic Effects
Introducing alkyl or aryl moieties at the 5-position can modulate the compound's interaction with the TS active site and affect its pharmacokinetic properties.
-
Alkyl Groups: Simple alkyl groups can increase lipophilicity, potentially improving membrane permeability. However, increasing steric bulk can also hinder binding to the target enzyme.
-
Aryl Groups: The introduction of an aryl group can lead to additional binding interactions, such as pi-stacking, within the enzyme's active site. A series of pyrimidine derivatives with aryl urea moieties showed that compound 4b had the highest cytotoxic activity against the SW480 colon cancer cell line with an IC50 value of 11.08 µM.
Heterocyclic and Complex Moieties
Fusing or linking other ring systems to the 5-position can introduce novel functionalities, improve selectivity, or target additional pathways. For instance, 5-substituted pyrimidine acyclic nucleoside analogues have been synthesized and have shown moderate to significant cytotoxic activity against several cell lines.
Performance Comparison: In Vitro Cytotoxicity Data
The following table summarizes experimental data from various studies, comparing the in vitro anticancer activity (IC50) of different 5-substituted pyrimidine derivatives. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., cell lines, incubation times) vary between studies.
| Compound Class | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | -CF3 | C32 (Melanoma) | 24.4 | |
| Thiazolo[4,5-d]pyrimidine | -CF3 | A375 (Melanoma) | 25.4 | |
| Pyrimidine-Aryl Urea | Aryl Urea moiety | SW480 (Colon) | 11.08 | |
| 2,4,5-trisubstituted pyrimidine | -CN | HCT-116 (Colon) | 0.04 | |
| 2,4,5-trisubstituted pyrimidine | -F | HCT-116 (Colon) | < 0.01 | |
| Indazol-pyrimidine | -F | MCF-7 (Breast) | > 8.029 (less active) | |
| Indazol-pyrimidine | -H | MCF-7 (Breast) | 1.841 | |
| Aminopyrimidine Derivative | N-benzyl counterpart | Various | 4 - 8 |
This data illustrates that small, electronegative groups like fluorine and cyano at the 5-position can lead to highly potent compounds, particularly in the context of 2,4,5-trisubstituted pyrimidines. Conversely, in some scaffolds like the indazol-pyrimidines, a fluorine at the 5-position diminished activity compared to hydrogen, suggesting that the interplay between the core scaffold and the 5-substituent is complex and context-dependent.
Caption: SAR summary for 5-substituted pyrimidines.
Experimental Protocol: Evaluating Antitumor Activity via MTT Assay
To ensure the generation of reliable and reproducible data for SAR studies, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at ~570 nm.
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell numbers across all wells.
-
Protocol: Harvest cancer cells (e.g., MCF-7, A549) and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of drug concentrations to determine the dose-response relationship.
-
Protocol: Prepare a series of dilutions of the 5-substituted pyrimidine derivatives in culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only). Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Rationale: To allow for the enzymatic conversion of MTT to formazan by viable cells.
-
Protocol: After the treatment period, add 10-20 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance reading.
-
Protocol: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution, such as DMSO or isopropanol, to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan and calculate cell viability and IC50 values.
-
Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 5-position of the pyrimidine ring is a highly tunable "hotspot" for modifying the anticancer activity of this important class of compounds. Structure-activity relationship studies consistently demonstrate that the nature of the C5-substituent profoundly impacts the inhibition of key targets like thymidylate synthase and overall cellular potency. Small, highly electronegative groups, as exemplified by 5-FU, remain a benchmark for potent activity. However, the exploration of more complex moieties, such as trifluoromethyl and aryl groups, offers promising avenues for enhancing bioavailability, modulating selectivity, and overcoming mechanisms of drug resistance.
Future research should focus on systematic comparative studies of diverse 5-substituents within the same molecular scaffold to provide a clearer, more objective understanding of their relative contributions. Furthermore, integrating these modifications with substitutions at other positions on the pyrimidine ring (e.g., C2 and C4) could lead to the discovery of novel agents with superior therapeutic indices and the ability to combat the challenge of drug resistance in cancer therapy.
A Senior Application Scientist's Guide to the Efficacious Bromination of Pyrimidines
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, pyrimidines are of paramount importance, forming the core of numerous therapeutic agents and nucleic acids. The introduction of a bromine atom, particularly at the C-5 position, serves as a critical synthetic handle for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations.[1][2]
However, the pyrimidine ring is an electron-deficient (π-deficient) system, which renders it less susceptible to classical electrophilic aromatic substitution compared to electron-rich aromatics.[3][4] This inherent lack of reactivity necessitates careful selection of the brominating agent and optimization of reaction conditions to achieve high efficacy and regioselectivity. This guide provides an in-depth comparison of common brominating agents for pyrimidines, supported by experimental data and field-proven insights to aid in methodological selection and execution.
The Fundamental Reaction: Electrophilic Attack at C-5
The C-5 position of the pyrimidine ring is the preferred site for electrophilic attack as it is the least electron-deficient position in the nucleus.[3] The general mechanism involves the generation of an electrophilic bromine species (Br⁺ or a polarized equivalent) that is attacked by the π-system of the pyrimidine ring, leading to the formation of a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the 5-bromopyrimidine. The efficacy of this process is highly dependent on the nature of the brominating agent and the presence of activating groups on the pyrimidine ring.[3]
Caption: Generalized workflow of electrophilic C-5 bromination of pyrimidines.
Comparative Analysis of Key Brominating Agents
The choice of brominating agent is a critical decision dictated by substrate reactivity, desired selectivity, scale, and safety considerations. Here, we compare the most prevalent reagents used in the field.
Elemental Bromine (Br₂)
Elemental bromine is the most traditional brominating agent. However, its use is often hampered by its hazardous nature and the frequently harsh conditions required.
-
Mechanism & Efficacy : Br₂ itself is a moderately strong electrophile. For electron-deficient pyrimidines, its reactivity often needs to be enhanced. This is typically achieved by performing the reaction at elevated temperatures (125–135°C) and using the pyrimidine as a hydrogen halide salt in an inert, high-boiling solvent like nitrobenzene.[3][5] The protonated pyrimidine salt is more reactive towards electrophilic attack. While effective, yields can be variable, and the harsh conditions limit its applicability to robust substrates.
-
Handling & Safety : Liquid bromine is highly toxic, corrosive, and volatile, posing significant inhalation and contact risks.[6][7] It is a strong oxidizing agent that can react violently with organic materials.[8] Its high density (3.1 g/cm³) also makes it difficult to handle and measure accurately.[7] Due to these hazards, Br₂ is often avoided in modern synthesis in favor of safer, solid alternatives.[9][10]
-
Advantages :
-
Low cost and high atom economy.
-
Fundamentally simple reagent.
-
-
Disadvantages :
N-Bromosuccinimide (NBS)
NBS is a versatile and widely used crystalline solid that serves as a convenient and safer source of electrophilic bromine.[3][7] It is arguably the most common reagent for laboratory-scale pyrimidine bromination.
-
Mechanism & Efficacy : In polar aprotic solvents like DMF or acetonitrile, NBS acts as an excellent electrophilic brominating agent.[3][11] The bromine atom in NBS carries a partial positive charge due to the adjacent electron-withdrawing succinimide group, making it susceptible to nucleophilic attack by the pyrimidine ring.[7][11] Reactions are often performed at or below room temperature, offering a much milder alternative to Br₂. NBS has been successfully used to brominate a wide range of pyrimidines, including uracil and cytidine derivatives, often with good to excellent yields.[3]
-
Handling & Safety : As a crystalline solid, NBS is significantly easier and safer to handle than liquid bromine.[7] While it is a stable compound, it can decompose over time, releasing bromine, which is indicated by a brown or off-white coloration.[11] Standard precautions for handling solid reagents should be followed.
-
Advantages :
-
Disadvantages :
-
Lower atom economy compared to Br₂.
-
Byproduct (succinimide) must be removed during workup.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH, sometimes referred to as DBH, is another crystalline solid reagent that has emerged as a highly efficient and convenient alternative to both Br₂ and NBS.[1][12]
-
Mechanism & Efficacy : DBDMH can deliver two equivalents of electrophilic bromine and is particularly effective for the C-5 bromination of pyrimidine nucleosides.[1] It performs well in aprotic solvents such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or DMF. A key advantage of DBDMH is that its reactivity can be significantly enhanced by the addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][13] This catalytic activation allows for dramatically reduced reaction times (e.g., from 28 hours to 6 hours) and can drive reactions to completion with high yields (often >90%).[1]
-
Handling & Safety : Like NBS, DBDMH is a stable, crystalline solid with a slight bromine odor, making it easy to store and handle.[14] It is considered a cheap and convenient alternative to NBS.[12]
-
Advantages :
-
Disadvantages :
-
The reagent can deliver two bromine atoms, which may require careful stoichiometry control for some applications.[1]
-
Requires removal of the 5,5-dimethylhydantoin byproduct.
-
Sodium Monobromoisocyanurate (SMBI)
SMBI is a more recently explored reagent that offers a facile and efficient method for brominating nucleosides under mild conditions.[15][16]
-
Mechanism & Efficacy : SMBI has proven to be an effective brominating agent for both pyrimidine and purine nucleosides.[15] Reactions are typically carried out in aqueous acetonitrile or aqueous DMF at room temperature.[16] This methodology is notable for its operational simplicity and moderate to high yields, even with unprotected nucleosides. However, many literature procedures for bromination suffer from drawbacks like highly acidic conditions or difficult workups, which SMBI can circumvent.[16]
-
Handling & Safety : As a solid salt, SMBI is convenient to handle. The use of aqueous solvent systems aligns well with green chemistry principles.[10]
-
Advantages :
-
Disadvantages :
-
Less commonly used and may be less readily available than NBS or DBDMH.
-
Reaction optimization may be required for novel substrates.
-
Quantitative Data Summary
The following table summarizes experimental data from the literature for the C-5 bromination of various pyrimidine derivatives, providing a direct comparison of reagent efficacy.
| Substrate | Brominating Agent | Solvent | Additive/Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| Pyrimidine HCl | Bromine (Br₂) | Nitrobenzene | None | 125-135 | 2-6 h | Good | [3][5] |
| 2',3',5'-tri-O-acetyluridine | DBDMH (1.1 eq) | CH₂Cl₂ | None | RT | 28 h | 95 | [1] |
| 2',3',5'-tri-O-acetyluridine | DBDMH (0.55 eq) | CH₂Cl₂ | TMSOTf (0.55 eq) | RT | 6 h | 94 | [1] |
| 2',3',5'-tri-O-acetyluridine | DBDMH (0.55 eq) | CH₂Cl₂ | TMSOTf (0.55 eq) | 40 | 2 h | 100 | [1] |
| Unprotected Uridine | DBDMH (0.55 eq) | DMF | None | RT | 20 min | 98 | |
| Uracil/Cytidine Derivatives | NBS | DMF | None | RT | Varies | Varies | [3] |
| 2'-Deoxyuridine | SMBI (1.05 eq) | 10% H₂O-CH₃CN | NaN₃ (4.0 eq) | RT | 2 h | 90 | [15] |
| Cytidine | SMBI (1.2 eq) | 10% H₂O-CH₃CN | NaN₃ (4.0 eq) | RT | 3 h | 83 | [16] |
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, self-validating protocols. The following methods are detailed to ensure clarity and successful implementation.
Protocol 1: Bromination of a Uridine Derivative using NBS
This protocol describes a general and mild procedure for the bromination of an activated pyrimidine using NBS.
Caption: Experimental workflow for pyrimidine bromination using NBS.
Step-by-Step Methodology:
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL).
-
Cooling : Cool the resulting solution to 0°C using an ice bath. This is crucial to control the reaction's exothermicity and prevent side reactions.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in a single portion.
-
Reaction : Stir the mixture vigorously at 0°C. The reaction progress should be monitored every 30 minutes.
-
Monitoring : Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, to track the consumption of the starting material.
-
Workup : Once the reaction is complete, quench the reaction by adding deionized water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 10 mL).
-
Drying : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-bromopyrimidine.[3]
Protocol 2: Lewis Acid-Catalyzed Bromination with DBDMH
This protocol demonstrates the highly efficient, Lewis acid-catalyzed bromination of a protected uridine nucleoside, showcasing a significant rate enhancement.[1]
Caption: Workflow for Lewis acid-enhanced bromination with DBDMH.
Step-by-Step Methodology:
-
Preparation : To a stirred solution of 2',3',5'-tri-O-acetyluridine (1.0 mmol) in anhydrous dichloromethane (15 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol).
-
Catalyst Addition : Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 mmol) to the mixture. The TMSOTf activates the DBDMH, generating a more potent electrophilic bromine species.
-
Reaction : Stir the resulting brownish-orange mixture at room temperature.
-
Monitoring : Monitor the reaction by TLC until the starting material is completely consumed (typically 6 hours). The product will appear as a less polar spot.
-
Workup : Upon completion, dilute the reaction mixture with chloroform (35 mL).
-
Washing : Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. The bicarbonate wash neutralizes the acidic catalyst.
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. For this specific substrate, the aqueous workup is often sufficient to yield the pure product (>97% purity) without the need for column chromatography.[1]
Conclusion and Recommendations
The C-5 bromination of pyrimidines is a vital transformation in synthetic and medicinal chemistry. While several reagents can accomplish this task, their efficacy, safety, and operational simplicity vary significantly.
-
For general-purpose, mild bromination , N-Bromosuccinimide (NBS) remains the workhorse reagent. Its ease of handling and reliable performance under mild conditions make it an excellent first choice for a wide range of pyrimidine substrates.
-
For highly efficient and rapid bromination, particularly of nucleosides , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , especially when catalyzed by a Lewis acid like TMSOTf, is superior. It offers significantly shorter reaction times and often provides near-quantitative yields, making it ideal for performance-critical applications.
-
For applications prioritizing green chemistry or dealing with sensitive unprotected nucleosides , Sodium Monobromoisocyanurate (SMBI) presents a promising modern alternative, allowing for efficient bromination in aqueous systems.
-
Elemental Bromine (Br₂) should be reserved for specific industrial-scale processes where its cost is a primary driver and where appropriate engineering controls are in place to mitigate its significant hazards.
By understanding the distinct advantages and operational parameters of each agent, researchers can select the optimal methodology to advance their synthetic campaigns with confidence, efficiency, and safety.
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. lobachemie.com [lobachemie.com]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. youtube.com [youtube.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 12. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DBDMH - Wikipedia [en.wikipedia.org]
- 15. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of FDA-Approved Pyrimidine-Based Drugs in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of key FDA-approved drugs that feature a pyrimidine scaffold, a privileged structure in medicinal chemistry. We will delve into their mechanisms of action, comparative clinical performance, and the standardized experimental protocols used to evaluate their efficacy. This analysis is designed to offer field-proven insights for researchers and professionals in drug development, moving beyond a simple listing of facts to explain the causality behind experimental choices and clinical applications.
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the basis for three of the five nucleobases in nucleic acids: cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine analogs a cornerstone of therapeutic intervention for decades, particularly in oncology and virology. By mimicking or interfering with the natural metabolic pathways of pyrimidines, these drugs can selectively disrupt processes essential for rapidly proliferating cells, such as cancer cells.
This guide will focus on a comparative analysis of two classes of pyrimidine-based oncology drugs: the foundational fluoropyrimidine antimetabolites and a modern targeted cyclin-dependent kinase (CDK) inhibitor. This comparison will highlight the evolution of pyrimidine-based drug design from broad-spectrum cytotoxic agents to precision therapies.
The Fluoropyrimidines: A Pillar of Cancer Chemotherapy
The fluoropyrimidines, including 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and tegafur, have been mainstays in the treatment of solid tumors for over half a century. Their primary mechanism involves the disruption of DNA synthesis and repair.
5-FU itself is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects. This metabolic activation is a critical aspect of its mechanism.
-
Inhibition of Thymidylate Synthase (TS): The main cytotoxic effect of 5-FU is mediated by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the enzyme's function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA, thereby inhibiting DNA synthesis and repair.
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, namely 5-fluorodeoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability. The incorporation of FUTP into RNA can disrupt various RNA functions, including processing and translation.
Caption: Metabolic activation of 5-FU and its inhibitory effects.
While 5-FU remains a critical component of many chemotherapy regimens, its administration requires intravenous infusion. Oral fluoropyrimidines like capecitabine were developed to offer a more convenient, patient-friendly alternative, aiming for similar or improved efficacy and a better safety profile.
| Feature | 5-Fluorouracil (5-FU) | Capecitabine | Tegafur-Uracil (UFT) |
| Administration | Intravenous infusion | Oral | Oral |
| Mechanism | Prodrug converted to FdUMP and FUTP | Oral prodrug converted to 5-FU, then to active metabolites | Combination of tegafur (a 5-FU prodrug) and uracil |
| Key FDA-Approved Indications | Colorectal, Breast, Gastric, Pancreatic Cancer | Colorectal, Breast Cancer | Not widely used in the US, but approved for colorectal cancer |
| Common Adverse Events | Myelosuppression, Mucositis, Diarrhea, Nausea/Vomiting | Hand-foot syndrome, Diarrhea, Nausea, Fatigue | Diarrhea, Nausea, Anorexia, Mucositis |
| Clinical Advantage | Long-standing efficacy data, backbone of many regimens | Convenience of oral administration, preferential activation in tumor tissue | Oral administration |
| Clinical Disadvantage | IV administration required, significant toxicities | Hand-foot syndrome can be dose-limiting |
Table 1: Comparison of key features of fluoropyrimidine drugs.
Capecitabine is designed for tumor-selective activation. It is converted to 5-FU in a three-step enzymatic cascade, with the final step being catalyzed by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues. This can lead to higher concentrations of 5-FU within the tumor, potentially enhancing its anti-cancer activity while reducing systemic toxicity.
Targeted Therapy: The Rise of Pyrimidine-Based Kinase Inhibitors
The limitations and toxicities of traditional chemotherapies have driven the development of targeted drugs. Palbociclib is a first-in-class, orally available, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) that incorporates a pyrimidine scaffold.
CDK4 and CDK6 are key regulators of the cell cycle. In response to mitogenic signals, they form active complexes with D-type cyclins. These complexes then phosphorylate the retinoblastoma (Rb) protein. Phosphorylation of Rb releases its inhibitory grip on the E2F transcription factor, allowing the transcription of genes required for the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle.
Palbociclib mimics the structure of ATP and binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This leads to a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.
Caption: Palbociclib inhibits the CDK4/6-Rb pathway, causing G1 arrest.
Palbociclib is FDA-approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer, in combination with an aromatase inhibitor or fulvestrant. Clinical trials have demonstrated that adding palbociclib to endocrine therapy significantly improves progression-free survival compared to endocrine therapy alone.
| Feature | Fluoropyrimidines (e.g., 5-FU) | Palbociclib |
| Target | DNA/RNA Synthesis (broad) | CDK4/6 (highly selective) |
| Mechanism | Cytotoxic | Cytostatic (cell cycle arrest) |
| Therapeutic Approach | Chemotherapy | Targeted Therapy |
| Key Indication | Broad range of solid tumors | HR+/HER2- Breast Cancer |
| Common Adverse Events | Myelosuppression, Mucositis, Diarrhea | Neutropenia, Leukopenia, Fatigue, Nausea |
| Advantage | Broad applicability, long history | High selectivity, improved progression-free survival in specific populations |
| Disadvantage | High toxicity, lack of specificity | Narrower range of indications, potential for drug resistance |
Table 2: High-level comparison of Fluoropyrimidines and Palbociclib.
Standardized Experimental Protocols for Evaluation
The preclinical and clinical evaluation of pyrimidine-based drugs relies on a set of standardized assays to determine their potency, mechanism of action, and efficacy.
Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth (IC50), providing a measure of its potency.
Methodology:
-
Cell Culture: Cancer cell lines relevant to the drug's intended indication (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The pyrimidine-based drug is serially diluted to create a range of concentrations. The diluted drug is then added to the wells, with appropriate vehicle controls.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence values are plotted against the drug concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Caption: Workflow for determining the IC50 of a cytotoxic agent.
Objective: To determine the effect of a cytostatic drug like palbociclib on cell cycle distribution.
Methodology:
-
Cell Treatment: Cancer cells are treated with the drug (e.g., palbociclib) at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24 hours). A vehicle-treated control is included.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An increase in the G1 peak and a decrease in the S and G2/M peaks in the drug-treated sample compared to the control indicates a G1 cell cycle arrest.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The evolution from the broad-spectrum cytotoxicity of 5-FU to the highly selective, cytostatic mechanism of palbociclib exemplifies the progress in cancer drug discovery. The fluoropyrimidines remain indispensable for many treatment regimens, while targeted therapies like CDK4/6 inhibitors have significantly improved outcomes for specific patient populations.
Future research will likely focus on developing next-generation pyrimidine-based drugs with even greater selectivity, novel mechanisms of action to overcome resistance, and improved safety profiles. The combination of these agents with immunotherapy and other targeted drugs also represents a promising avenue for enhancing therapeutic efficacy. The foundational experimental protocols described here will continue to be essential tools in the evaluation of these future innovations.
synthesis and evaluation of 5-nitropyrimidines as potential antitumor agents.
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental building block in numerous therapeutic agents, and its derivatives have garnered significant interest in oncology for their diverse biological activities.[1] The introduction of a nitro group at the 5-position of the pyrimidine ring can significantly alter the molecule's electronic properties, potentially enhancing its anticancer efficacy.[2] This guide provides a comprehensive comparison of the synthesis, in vitro, and in vivo evaluations of various 5-nitropyrimidine derivatives as potential antitumor agents, offering insights into their structure-activity relationships and mechanisms of action.
I. Comparative Synthesis of 5-Nitropyrimidine Scaffolds
The synthetic accessibility of 5-nitropyrimidine derivatives is a critical factor in their development as drug candidates. Several strategies have been employed to construct the core scaffold and introduce diverse substitutions.
A common and effective approach involves the cyclization of suitable precursors. For instance, the reaction of 3-amino-2-nitro-2-enals with amidines or S-methylisothiourea provides a direct route to substituted 5-nitropyrimidines. Another versatile method is the nitration of pre-existing pyrimidine rings, although this can sometimes lead to mixtures of isomers and requires careful control of reaction conditions.
The choice of synthetic route often depends on the desired substitution pattern. For example, to introduce variability at the 2, 4, and 6 positions, a multi-step synthesis starting from a simple pyrimidine precursor is often preferred. This allows for the sequential introduction of different functional groups, enabling the exploration of a wider chemical space.
Below is a generalized workflow for the synthesis of 2,4,6-trisubstituted-5-nitropyrimidines, a class of compounds that has shown significant antiproliferative activity.[3]
Caption: Generalized synthetic workflow for 2,4,6-trisubstituted-5-nitropyrimidines.
II. In Vitro Evaluation: A Comparative Analysis of Antitumor Activity
The antitumor potential of 5-nitropyrimidine derivatives has been assessed against a variety of cancer cell lines, revealing a range of cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
A study on a series of 2,4,6-trisubstituted-5-nitropyrimidines demonstrated that the nature of the substituents at positions 4 and 6 significantly influences their antiproliferative activity.[3] For instance, the compound 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine was found to be particularly potent against L1210 and H.Ep.2 cells, with IC50 values of 0.32 µM and 1.6 µM, respectively.[3] The presence of a dibromomethyl group at the 6-position appeared to be crucial for this high level of activity.[3]
The following table summarizes the in vitro cytotoxicity data for a selection of 5-nitropyrimidine derivatives and related compounds against various cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| 5-Nitropyrimidines | 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine | L1210 (Leukemia), H.Ep.2 (Laryngeal Carcinoma) | 0.32 (L1210), 1.6 (H.Ep.2) | [3] |
| Pyrimidine-5-carbonitriles | Compounds 4e and 4f | Colo 205 (Colon Cancer) | 1.66 (4e), 1.83 (4f) | [4] |
| Pyrido[2,3-d]pyrimidines | 6b, 6e, 8d | MCF-7 (Breast), PC-3 (Prostate), A-549 (Lung) | Comparable to Doxorubicin | [2] |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Most active of series | [2][5] |
| 5-Nitroindole Derivatives | Compounds 5 and 7 | HeLa (Cervical Cancer) | 5.08 (5), 5.89 (7) | [6] |
| 5-Trifluoromethylpyrimidine Derivatives | Compound 9u | A549 (Lung), MCF-7 (Breast), PC-3 (Prostate) | 0.35 (A549), 3.24 (MCF-7), 5.12 (PC-3) | [7] |
III. Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized 5-nitropyrimidine derivatives has provided valuable insights into their structure-activity relationships (SAR).[8] These studies are crucial for guiding the design of more potent and selective anticancer agents.
Key SAR Observations:
-
Substitution at the 6-position: The presence of specific substituents like dibromomethyl (CHBr2), bromomethyl (CH2Br), and formyl (CHO) groups at the 6-position of the pyrimidine ring is often associated with enhanced antiproliferative activity.[3]
-
Substitution at the 4-position: A wider variety of substituents are generally tolerated at the 4-position, suggesting this position can be modified to fine-tune the physicochemical properties of the compounds without compromising their activity.[3]
-
The Nitro Group: The 5-nitro group is a key pharmacophore, and its electron-withdrawing nature is believed to contribute to the biological activity.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as thiazole or pyrrole, to the pyrimidine core can lead to compounds with distinct biological profiles and potencies.[2][9] For example, thiazolo[4,5-d]pyrimidine derivatives have been identified as potential anticancer agents.[5]
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of 5-Bromo-2-fluoropyrimidine: A Cornerstone Heterocycle for Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, pyrimidine scaffolds are of paramount importance, forming the core of everything from life-saving pharmaceuticals to advanced organic materials. Among the vast array of functionalized pyrimidines, 5-bromo-2-fluoropyrimidine stands out as a uniquely versatile and powerful building block. Its value lies in the precisely tuned reactivity of its two distinct halogen substituents, offering a gateway for sequential and regioselective chemical modifications.
This guide provides an in-depth analysis of the synthesis of 5-bromo-2-fluoropyrimidine, explores its diverse applications with a focus on drug discovery, and objectively compares its performance and utility against relevant chemical alternatives. The information presented herein is grounded in experimental data and established protocols to provide researchers with actionable insights.
Part 1: Synthesis of 5-Bromo-2-fluoropyrimidine
The efficient synthesis of 5-bromo-2-fluoropyrimidine is critical for its widespread application. Several routes have been developed, each with distinct advantages and drawbacks. The choice of synthetic pathway often depends on the scale of the reaction, cost of starting materials, and desired purity.
Route 1: From 2-Hydroxypyrimidine
A common and high-yielding approach begins with the readily available 2-hydroxypyrimidine. This multi-step synthesis involves bromination followed by a halogen exchange (halex) reaction.
The causality behind this pathway is logical: 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one) is activated for electrophilic substitution. Bromination at the electron-rich C5 position proceeds smoothly. The subsequent conversion of the hydroxyl group to a chloro group using a strong dehydrating/chlorinating agent like POCl₃ creates a good leaving group. Finally, the introduction of fluoride, a key step for tuning the molecule's electronic properties, is achieved. A patent for this method reports a high yield of over 91% for the final fluorination step.[1]
Caption: Synthetic workflow starting from 2-hydroxypyrimidine.
Route 2: One-Step Synthesis from 2-Bromomalonaldehyde
An alternative, more convergent approach involves the condensation of 2-bromomalonaldehyde with an appropriate amidine. A patented method describes a one-step reaction that is simple, safe, and cost-effective.[2] This method avoids the multi-step process of Route 1, potentially simplifying the preparation and reducing overall cost, making it suitable for large-scale industrial production.[2]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From 2-Hydroxypyrimidine | Route 2: From 2-Bromomalonaldehyde |
| Starting Materials | 2-Hydroxypyrimidine, Bromine, POCl₃, Fluorinating agent | 2-Bromomalonaldehyde, Amidine compounds |
| Number of Steps | Multi-step (3 steps) | One-step |
| Key Reactions | Electrophilic Bromination, Chlorination, Halex Reaction | Condensation/Cyclization |
| Advantages | High reported yield[1], well-established chemistry | Highly convergent, cost-effective, simple operation[2] |
| Disadvantages | Multiple steps, use of hazardous reagents like POCl₃ | Availability and stability of 2-bromomalonaldehyde may be a concern |
Part 2: Chemical Reactivity and Strategic Applications
The synthetic utility of 5-bromo-2-fluoropyrimidine stems from the differential reactivity of its C-F and C-Br bonds. This allows for a programmed, stepwise functionalization of the pyrimidine ring.
-
C2-Fluorine (Nucleophilic Aromatic Substitution - S
NAr): The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the two ring nitrogens, which stabilizes the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions, generally displaying higher reactivity than chlorine or bromine.[3] This site is typically targeted first in a synthetic sequence. -
C5-Bromine (Palladium-Catalyzed Cross-Coupling): The bromine atom at the C5 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5] This allows for the formation of C-C, C-N, and C-O bonds, introducing a wide range of aryl, alkyl, or amino substituents.
Caption: General workflow for the sequential functionalization of 5-bromo-2-fluoropyrimidine.
Case Study: Synthesis of Reldesemtiv
A prominent example showcasing the utility of 5-bromo-2-fluoropyrimidine is in the synthesis of Reldesemtiv , a fast skeletal muscle troponin activator developed for treating diseases that impair muscle function, such as amyotrophic lateral sclerosis (ALS).[1][6]
The synthesis leverages the high reactivity of the C2-fluorine. 5-bromo-2-fluoropyrimidine is reacted with a complex amine via a nucleophilic aromatic substitution to forge a key C-N bond, demonstrating the molecule's direct applicability in constructing complex active pharmaceutical ingredients (APIs).[1]
Experimental Protocol: Synthesis of Reldesemtiv Intermediate [1]
-
Preparation: In a suitable reaction vessel, dissolve trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 equiv) and 5-bromo-2-fluoropyrimidine (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture overnight at ambient temperature. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography or recrystallization.
Part 3: Comparative Analysis with Alternatives
While 5-bromo-2-fluoropyrimidine is highly effective, other dihalogenated pyrimidines are also employed in synthesis. The most common alternative is 5-bromo-2-chloropyrimidine .
Reactivity: Fluoro vs. Chloro
The choice between a 2-fluoro and a 2-chloro substituent is a critical experimental decision driven by reactivity and cost.
-
Reactivity in S
NAr: The C-F bond is significantly more polarized than the C-Cl bond due to fluorine's high electronegativity. This makes the carbon atom more electrophilic and generally leads to faster reaction rates in SNAr substitutions.[3] This enhanced reactivity can allow for milder reaction conditions (e.g., lower temperatures), which can be crucial when dealing with sensitive or complex substrates. -
Reactivity in Cross-Coupling: Both C-Cl and C-Br bonds can participate in cross-coupling reactions. However, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst.[7] This differential reactivity is the foundation of selective, sequential couplings. The presence of a 2-fluoro group, being more electron-withdrawing than chlorine, can subtly influence the reactivity of the C5-bromo position, but the primary selectivity is retained.
-
Cost and Availability: Generally, chlorinated reagents are less expensive and more widely available than their fluorinated counterparts, which may be a factor in large-scale manufacturing.
Application Comparison
| Building Block | Key Applications | Representative Drug(s) | Rationale for Use |
| 5-Bromo-2-fluoropyrimidine | Muscle activators, antituberculosis agents, push-pull molecules[4] | Reldesemtiv[1][8] | High reactivity at C2 for S |
| 5-Bromo-2-chloropyrimidine | Kinase inhibitors, receptor antagonists, antivirals[5][11] | Macitentan[11][12] | A versatile and cost-effective intermediate. The C2-chloro position is sufficiently reactive for S |
| 5-Bromo-2,4-dichloropyrimidine | CDK4/6 inhibitors for cancer therapy[13] | Palbociclib, Ribociclib[13] | Provides three distinct reactive sites for building highly complex molecular architectures. |
Part 4: Biological Significance of Fluoropyrimidine Derivatives
The incorporation of a fluoropyrimidine moiety into a molecule can have profound effects on its biological activity. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can enhance metabolic stability, improve binding affinity to target proteins, and alter bioavailability.
While specific IC₅₀ data for direct derivatives of 5-bromo-2-fluoropyrimidine are sparsely published, the broader class of 5-fluoropyrimidine nucleosides demonstrates significant biological activity. For instance, derivatives of 5-fluorouridine have shown potent cytostatic activity against leukemia cell lines in culture.[14][15]
Table: Examples of Biological Activity in Fluoropyrimidine-Related Compounds
| Compound Class | Biological Activity | Target/Cell Line | Reported Activity | Source |
| 5'-Deoxy-5'-bromo-FUrd | Cytostatic | L1210 & CCRF-CEM leukemia cells | Superior to 5'-deoxy-5-fluorouridine | --INVALID-LINK--[14][15] |
| 5'-Deoxy-5'-chloro-FUrd | Antitumor (in vivo) | L1210 leukemia in mice | 64% increase in life span | --INVALID-LINK--[14][15] |
| Reldesemtiv | Skeletal Muscle Troponin Activator | Human Skeletal Muscle | Increased muscle force generation | --INVALID-LINK--[1] |
This data underscores the principle that the fluoropyrimidine scaffold is a privileged structure in drug discovery. The strategic functionalization enabled by building blocks like 5-bromo-2-fluoropyrimidine is a key method for generating novel candidates with potent biological activity.
Conclusion
5-Bromo-2-fluoropyrimidine is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its halogen substituents. It enables a reliable and strategic approach to the synthesis of complex, 2,5-disubstituted pyrimidines. Its enhanced reactivity in SNAr reactions compared to its chlorinated analog provides a distinct advantage for syntheses requiring mild conditions. As demonstrated by its role in the synthesis of Reldesemtiv, 5-bromo-2-fluoropyrimidine is not merely a laboratory curiosity but a field-proven building block for the development of next-generation therapeutics. Researchers equipped with an understanding of its synthesis, reactivity, and comparative advantages are well-positioned to leverage this powerful tool in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. iris.unito.it [iris.unito.it]
- 7. benchchem.com [benchchem.com]
- 8. Reldesemtiv - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Bromomethyl)pyrimidine hydrobromide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 5-(Bromomethyl)pyrimidine hydrobromide is a highly reactive pyrimidine derivative, valuable in organic synthesis for its electrophilic bromomethyl group which readily participates in nucleophilic substitution reactions.[1] However, this same reactivity, combined with its classification as a halogenated organic compound, necessitates stringent and well-understood disposal procedures.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that underpin these protocols, ensuring a culture of safety that is both intelligent and self-validating.
Part 1: Hazard Profile & Immediate Safety Protocols
Understanding the inherent risks of a compound is the first step toward mitigating them. This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
Hazard Identification
The primary hazards are associated with its reactivity and corrosive nature. The hydrobromide salt can release hydrogen bromide, an irritant, while the bromomethyl group makes the compound a lachrymator and a reactive alkylating agent.
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal |
| Acute Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Wear appropriate personal protective equipment (PPE) at all times.[3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Eye protection is mandatory.[4] |
Mandatory Personal Protective Equipment (PPE)
Before handling the reagent or its waste, the following PPE is required to prevent exposure.
-
Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5]
-
Hand Protection : Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Double-gloving is recommended for extended handling.[6]
-
Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn.[7]
-
Respiratory Protection : All handling of this compound, including weighing and disposal, must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8]
Part 2: The Core Disposal Workflow: Segregation and Containment
The cornerstone of proper chemical waste management is meticulous segregation. Due to the presence of bromine, this compound waste is classified as halogenated organic waste . Co-mingling this with non-halogenated waste streams leads to complex and costly disposal processes and can create dangerous chemical incompatibilities within the waste container.
The "Why" of Segregation
Halogenated compounds can form highly toxic and persistent environmental pollutants, such as dioxins, if incinerated improperly. Specialized high-temperature incineration is required for their destruction. Furthermore, this compound is incompatible with strong bases and oxidizing agents.[9][10] Segregating this waste prevents accidental mixing with incompatible materials, which could lead to violent reactions within the waste container.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for disposing of all waste streams generated from work with this compound.
Caption: Decision tree for proper waste segregation.
Part 3: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance.
Protocol 3.1: Disposal of Solid Waste
This includes unused or expired this compound, contaminated filter paper, and other solid lab supplies.
-
Prepare Waste Container : Obtain a designated, compatible container for "Solid Halogenated Organic Waste." The container must be clearly labeled and have a secure, sealable lid.[11]
-
Transfer Waste : Working inside a chemical fume hood, carefully transfer the solid waste into the container using a clean spatula. Avoid creating dust.[2]
-
Contaminated PPE : Place all contaminated gloves, weigh boats, and bench paper directly into the same solid waste container.[7]
-
Seal and Store : Securely close the container. Store it in a designated satellite accumulation area away from incompatible materials, particularly bases and oxidizers.
Protocol 3.2: Disposal of Liquid Waste
This applies to reaction mixtures, solutions containing the compound, and solvent rinses.
-
Prepare Waste Container : Use a designated, compatible container for "Liquid Halogenated Organic Waste." It must be clearly labeled and equipped with a vented, sealed cap to prevent vapor release and pressure buildup.[6][11]
-
Transfer Waste : In a chemical fume hood, carefully pour the liquid waste into the container using a funnel.
-
Do Not Overfill : Fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
Seal and Store : Securely close the container and store it in secondary containment (e.g., a spill tray) within the satellite accumulation area.[12]
Protocol 3.3: Decontamination of Glassware
-
Initial Rinse : Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate : Crucially, this initial rinsate is considered hazardous waste. It must be collected and added to the "Liquid Halogenated Organic Waste" container.[7]
-
Final Cleaning : After the solvent rinse, the glassware can be washed with soap and water as usual.[7]
Part 4: Spill Management
Accidents can happen, and a clear, pre-defined response plan is critical.
-
Evacuate : If a large spill occurs (outside of a fume hood) or if you feel unwell, evacuate the area immediately and alert others. Call your institution's emergency response number.[13]
-
Contain Small Spills : For a minor spill contained within a chemical fume hood, ensure your PPE is intact.
-
Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[13]
-
Neutralize (Optional but Recommended) : For small spills, after absorption, you can cautiously treat the material with a solution of sodium thiosulfate to reduce the reactive bromine species before collection.[11]
-
Collect : Carefully sweep or scoop the absorbed material into the "Solid Halogenated Organic Waste" container.[5][11]
-
Decontaminate : Wipe down the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as solid hazardous waste.[7]
-
Report : Report all spills to your laboratory supervisor or Environmental Health & Safety (EHS) department, in accordance with institutional policy.
By adhering to these scientifically grounded procedures, you not only ensure your own safety and that of your colleagues but also uphold your professional responsibility to protect the environment.
References
- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 93224-07-8 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. mn.uio.no [mn.uio.no]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Scientist's Guide to Handling 5-(Bromomethyl)pyrimidine Hydrobromide: Essential Safety Protocols and PPE
Welcome, colleagues. In our work, we encounter compounds of immense potential, and 5-(Bromomethyl)pyrimidine hydrobromide is no exception. As a key intermediate in the synthesis of various pharmaceutical agents, its effective use is paramount. However, its potent reactivity demands our utmost respect and an unwavering commitment to safety. This guide is designed to move beyond a simple checklist, providing you with the in-depth, field-proven protocols necessary to handle this compound with the confidence that comes from true preparedness. We will explore not just what to do, but why we do it, ensuring every step is a self-validating measure of safety and scientific integrity.
Hazard Analysis: Understanding the 'Why' Behind the Protocol
Before we even consider opening the container, a thorough understanding of the inherent risks is critical. This compound is not a benign substance; it is a hazardous chemical that requires stringent controls. Its primary dangers stem from its corrosive and toxic nature.
The compound is classified with the signal word "Danger" and carries multiple GHS hazard statements that dictate our handling procedures.[1]
| Hazard Class & Category | GHS Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Eating, drinking, or smoking in the lab is strictly forbidden.[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic harm. Intact gloves are non-negotiable. |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | This is the most immediate physical threat. Contact will cause rapid and potentially irreversible tissue damage.[3][4] |
| Serious Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | Splashes to the eye can lead to severe damage, including blindness.[3] Appropriate eye protection is mandatory. |
| Respiratory Irritation (Potential) | H335: May cause respiratory irritation (as with similar bromomethyl compounds) | As a solid, dust can be generated. Inhalation may lead to irritation of the respiratory tract.[5][6][7][8] |
Expert Insight: The "bromomethyl" functional group should immediately signal a high potential for lachrymatory effects (inducing tears and irritation) and alkylating activity, which is the biochemical basis for its toxicity and corrosivity. Treat this compound with the same caution you would any potent alkylating agent.
The Core Protocol: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the last line of defense between you and the chemical. It must be selected, inspected, and worn correctly for every operation.
Primary Engineering Control: The Chemical Fume Hood
Your first and most important piece of safety equipment is not something you wear. All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[5][9][10] This engineering control is essential to contain dust and potential vapors, protecting you from respiratory exposure.[11]
The PPE Ensemble: A Step-by-Step Breakdown
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards and provide a full seal around the eyes.[9][12] Standard safety glasses with side shields are insufficient due to the severe corrosive risk.[10]
-
Best Practice/High-Risk Operations: When handling larger quantities (>5g) or if there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[12]
-
-
Hand Protection:
-
Glove Type: Use chemical-resistant, disposable nitrile gloves.[13] Ensure they are of sufficient thickness (at least 4 mil).
-
Protocol: Always inspect gloves for tears or pinholes before use.[2] For any procedure involving direct handling of the solid or concentrated solutions, double-gloving is mandatory.[14] This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing your skin. Change gloves immediately if you suspect contamination.[14]
-
-
Body Protection:
-
A flame-resistant lab coat with long sleeves and tight cuffs is required.[9][12]
-
Ensure the lab coat is fully buttoned to provide maximum skin coverage.[12]
-
For large-scale operations, consider a chemical-resistant apron worn over the lab coat.[9]
-
Full-length pants and closed-toe, non-perforated shoes are mandatory laboratory attire and crucial for protecting your lower extremities.[2][15]
-
-
Respiratory Protection:
-
When working within a certified fume hood, additional respiratory protection is typically not required.
-
In the rare event that engineering controls are insufficient or during a large spill cleanup outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[12][13] Use of a respirator requires prior medical clearance and fit-testing.
-
Operational Plan: A Safe Handling Workflow
Adherence to a strict, logical workflow minimizes risk. The following diagram and steps outline the process from preparation to cleanup.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation and Pre-Handling Check:
-
Confirm your eyewash station and safety shower are unobstructed and have been recently tested.
-
Ensure a spill kit with an absorbent appropriate for chemical spills is readily accessible.
-
Don your complete PPE ensemble as described in Section 2.
-
-
Weighing and Transfer (Solid):
-
Perform all weighing operations on a disposable weigh boat or creased weighing paper inside the fume hood.
-
Use gentle motions with your spatula to avoid creating airborne dust.
-
After weighing, carefully tap the spatula on the receiving vessel to dislodge any remaining powder. The used weighing paper should be immediately discarded into the designated solid halogenated hazardous waste container.[13]
-
-
Preparing Solutions:
-
Place the receiving flask or beaker containing the solvent in a secondary container (e.g., a crystallization dish) to contain any potential spills.
-
Slowly and carefully add the weighed solid to the solvent with stirring. Never add solvent rapidly to the solid, as this can cause splashing.
-
-
Post-Handling Decontamination and Doffing:
-
After the procedure is complete, decontaminate any surfaces in the fume hood that may have been exposed.
-
Properly doff your PPE. Remove the outer pair of gloves first, turning them inside out. Then remove your lab coat and goggles. Finally, remove the inner pair of gloves.
-
Immediately wash your hands and forearms thoroughly with soap and water.[2]
-
Contingency and Disposal Plan
Small Spill Response (<5g)
-
Alert & Isolate: Alert nearby personnel and, if safe to do so, restrict access to the area.[15]
-
Protect: Ensure you are wearing your full PPE ensemble, including double gloves and goggles.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a dedicated container for halogenated hazardous waste.[5]
-
Decontaminate: Clean the spill area with a detergent solution, followed by water.[15] All cleaning materials must be disposed of as hazardous waste.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Disposal
Proper disposal is a legal and ethical requirement.
-
Segregation is Key: this compound is a halogenated organic compound. All waste containing this chemical must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] This includes:
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent materials.[13]
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Container Management: Use only approved, leak-proof hazardous waste containers.[17] Keep containers closed at all times except when adding waste.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13] Never dispose of this chemical down the drain or in the regular trash.[2][13]
By internalizing these protocols, you not only ensure your own safety but also contribute to a culture of excellence and responsibility within our scientific community. Handle every chemical with the respect its properties demand, and you will be well-positioned for successful and safe research.
References
- 1. This compound | 93224-07-8 [sigmaaldrich.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. questron.ca [questron.ca]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. uwyo.edu [uwyo.edu]
- 15. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 16. echemi.com [echemi.com]
- 17. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
